molecular formula C9H10O2 B144327 (2,3-Dihydrobenzofuran-2-yl)methanol CAS No. 66158-96-1

(2,3-Dihydrobenzofuran-2-yl)methanol

Cat. No.: B144327
CAS No.: 66158-96-1
M. Wt: 150.17 g/mol
InChI Key: ITMGMSZDAOAVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydrobenzofuran-2-yl)methanol (CAS 66158-96-1) is a valuable chemical building block with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . This compound, which features a benzofuran core with a hydroxymethyl functional group, has a density of approximately 1.172 g/cm³ and a flash point of 125.6°C . As a member of the dihydrobenzofuran chemical family, it serves as a key synthetic intermediate for constructing complex organic frameworks and pharmaceutical agents . The dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds . Researchers utilize this scaffold in developing substances with diverse therapeutic properties, including anti-inflammatory, anti-malarial, anti-HIV, and anticancer activities . The compound's structure makes it particularly valuable in transition metal-catalyzed synthetic transformations, including C-H functionalization and [3+2] annulation reactions, which are employed to create structurally complex molecules for drug discovery programs . Proper storage at 2-8°C is recommended to maintain stability . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMGMSZDAOAVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383666
Record name (2,3-dihydrobenzofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66158-96-1
Record name (2,3-dihydrobenzofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1-benzofuran-2-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on (2,3-Dihydrobenzofuran-2-yl)methanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,3-Dihydrobenzofuran-2-yl)methanol , a heterocyclic alcohol, holds significance as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its rigid dihydrobenzofuran scaffold is a "privileged structure," frequently found in biologically active compounds and natural products. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and potential applications, with a focus on data relevant to researchers in drug discovery and development.

Chemical Structure and Properties

This compound possesses a bicyclic structure where a dihydrofuran ring is fused to a benzene ring. The methanol group is attached to the chiral center at the 2-position of the dihydrofuran ring.

Structure:

Molecular Formula: C₉H₁₀O₂[1]

Molecular Weight: 150.17 g/mol

A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 66158-96-1
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol
Boiling Point 120-122 °C
Density 1.181 g/cm³ (at 16 °C)
Physical Form Oil
Storage Temperature Room Temperature (Sealed in dry conditions)

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the cyclization of appropriately substituted phenols. A one-pot protocol has been described for the synthesis of 2-hydroxymethyl-2,3-dihydrobenzofurans starting from oxygenated o-allylbenzaldehydes.[2] This method involves the oxidation of the aldehyde followed by an intramolecular ring-closure.

General Experimental Workflow for Synthesis:

Start o-Allylbenzaldehyde Derivative Oxidation Oxidation (e.g., with Oxone) Start->Oxidation Step 1 Intermediate o-Allylphenol Intermediate Oxidation->Intermediate Step 2 Cyclization Intramolecular Ring-Closure Intermediate->Cyclization Step 3 Product This compound Cyclization->Product Step 4 Scaffold This compound (Privileged Scaffold) Derivatization Chemical Derivatization (e.g., at -CH2OH) Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

References

Biological Activity Screening of (2,3-Dihydrobenzofuran-2-yl)methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of (2,3-dihydrobenzofuran-2-yl)methanol derivatives. This class of compounds, characterized by a dihydrobenzofuran core with a methanol group at the 2-position, has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by the broader benzofuran family. These activities include potential anticancer, antimicrobial, and antioxidant properties. This document outlines detailed experimental protocols for key biological assays, presents available quantitative data for structurally related compounds to guide research efforts, and visualizes critical experimental workflows and signaling pathways.

Introduction to this compound Derivatives

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The addition of a methanol group at the C-2 position introduces a key functional group that can influence the molecule's polarity, hydrogen bonding capacity, and overall pharmacological profile. Screening of derivatives based on this core structure is a promising avenue for the discovery of novel therapeutic agents.

Data Presentation: Biological Activity of Dihydrobenzofuran Derivatives

Table 1: Anticancer Activity of Selected Benzofuran and Dihydrobenzofuran Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference
Halogenated Benzofuran DerivativeK562 (Leukemia)5[1]
Halogenated Benzofuran DerivativeHL60 (Leukemia)0.1[1]
Benzofuran-2-carboxamide DerivativeHCT-116 (Colon)0.87[2]
Benzofuran-2-carboxamide DerivativeHeLa (Cervical)0.73[2]
Benzofuran-2-carboxamide DerivativeA549 (Lung)0.57[2]
Dihydrobenzofuran Pyrazoline AnalogA549 (Lung)13.49 ± 0.17[3]
Dihydrobenzofuran Pyrazoline AnalogHeLa (Cervical)17.52 ± 0.09[3]

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Aza-benzofuran DerivativeSalmonella typhimurium12.5[4]
Aza-benzofuran DerivativeEscherichia coli25[4]
Aza-benzofuran DerivativeStaphylococcus aureus12.5[4]
Oxa-benzofuran DerivativePenicillium italicum12.5[4]
Oxa-benzofuran DerivativeColletotrichum musae12.5-25[4]

Table 3: Antioxidant Activity of Selected Benzofuran-2-one Derivatives

Compound/DerivativeAssayIC50 (mols antioxidant / mols DPPH•)Reference
5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPH (in Methanol)0.18[5]
5-hydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPH (in Methanol)0.31[5]
7-hydroxy-3,3-dimethyl-3H-benzofuran-2-oneDPPH (in Methanol)0.25[5]
Trolox (Standard)DPPH (in Methanol)0.41[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological activity screening of novel chemical entities.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antibiotic/antifungal (positive control)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum and a standard antimicrobial), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

Materials:

  • This compound derivatives

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol or other suitable solvent

  • Ascorbic acid or Trolox (positive control)

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compounds and the positive control in the chosen solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette. Then, add a corresponding volume of the test compound or control solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[6]

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.[6]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the biological activity screening of novel compounds.

G cluster_0 Compound Preparation & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanism of Action cluster_3 Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification anticancer Anticancer Assay (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) purification->antimicrobial antioxidant Antioxidant Assay (e.g., DPPH) purification->antioxidant dose_response Dose-Response Studies (IC50/MIC Determination) anticancer->dose_response antimicrobial->dose_response antioxidant->dose_response pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for mTOR) dose_response->pathway_analysis selectivity Selectivity & Toxicity Assays dose_response->selectivity sar Structure-Activity Relationship (SAR) Studies pathway_analysis->sar selectivity->sar lead_opt Lead Optimization sar->lead_opt

General workflow for biological activity screening.
mTOR Signaling Pathway

Several benzofuran derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[7][8][9][10][11] The following diagram illustrates a simplified representation of the mTOR signaling pathway, highlighting the points of potential inhibition by active compounds.

mTOR_Pathway growth_factors Growth Factors rtk Receptor Tyrosine Kinase (RTK) growth_factors->rtk pi3k PI3K rtk->pi3k akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc Inhibition rheb Rheb tsc->rheb Inhibition mtorc1 mTORC1 rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 Inhibition protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis eif4ebp1->protein_synthesis Inhibition inhibitor (2,3-Dihydrobenzofuran- 2-yl)methanol Derivative inhibitor->mtorc1 Inhibition

Simplified mTOR signaling pathway and potential inhibition.

This guide provides a foundational framework for the biological activity screening of this compound derivatives. The provided protocols and illustrative data are intended to assist researchers in designing and executing their screening campaigns, ultimately contributing to the discovery of novel and effective therapeutic agents.

References

Discovery and isolation of natural products containing the dihydrobenzofuran moiety

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Discovery, Isolation, and Biological Significance of Dihydrobenzofuran-Containing Natural Products

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran core is a recurring structural motif in a diverse array of natural products, imbuing them with a wide spectrum of biological activities. These compounds, isolated from a variety of plant and fungal sources, have garnered significant attention in the scientific community for their potential as therapeutic agents.[1] This technical guide provides an in-depth overview of the discovery and isolation of natural products containing the dihydrobenzofuran moiety, with a focus on their biological activities, particularly in the realms of cancer and inflammation. Detailed experimental protocols, quantitative bioactivity data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in natural product chemistry and drug development.

Prominent Classes and Bioactivities

Natural products featuring the dihydrobenzofuran skeleton are broadly classified into groups such as neolignans, pterocarpans, and isoflavonoids.[1] These compounds have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antifungal, antimalarial, and anti-HIV properties.[1] The inherent structural diversity within this class of molecules provides a fertile ground for the discovery of novel drug leads.

Isolation and Purification: A Methodological Overview

The isolation of dihydrobenzofuran-containing natural products from their natural sources is a multi-step process that relies heavily on chromatographic techniques. The general workflow involves extraction of the plant or fungal material with an appropriate solvent, followed by a series of chromatographic separations to isolate the compounds of interest in a pure form.

General Experimental Workflow for Isolation

The following diagram illustrates a typical workflow for the isolation of dihydrobenzofuran natural products.

Isolation Workflow General Isolation Workflow for Dihydrobenzofuran Natural Products Start Plant/Fungal Material Extraction Extraction (e.g., Maceration with Methanol) Start->Extraction Partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) Extraction->Partition CrudeExtract Crude Extract/Fractions Partition->CrudeExtract ColumnChromatography1 Column Chromatography 1 (e.g., Silica Gel, Gradient Elution) CrudeExtract->ColumnChromatography1 Fractions1 Fractions ColumnChromatography1->Fractions1 TLC TLC Analysis Fractions1->TLC ColumnChromatography2 Column Chromatography 2 (e.g., Sephadex LH-20, Isocratic Elution) TLC->ColumnChromatography2 Fractions2 Purified Fractions ColumnChromatography2->Fractions2 PrepHPLC Preparative HPLC (e.g., C18, Isocratic/Gradient Elution) Fractions2->PrepHPLC PureCompound Pure Dihydrobenzofuran Natural Product PrepHPLC->PureCompound

Caption: A generalized workflow for the isolation of dihydrobenzofuran natural products.

Detailed Experimental Protocols

Below are detailed methodologies for the isolation of specific dihydrobenzofuran natural products, compiled from published literature.

Isolation of Dihydrobenzofuran Derivatives from Polygonum barbatum [2]

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as ethyl acetate.

  • Column Chromatography: The resulting crude extract is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Further Purification: Fractions containing the compounds of interest, as identified by Thin Layer Chromatography (TLC), are combined and may require further purification using additional chromatographic techniques like preparative TLC or another column chromatography step with a different stationary phase or solvent system to yield the pure dihydrobenzofuran derivatives.[2]

Isolation of Pterocarpans from Erythrina Species

  • Extraction and Partitioning: The ground stem bark of Erythrina fusca is extracted with methanol. The methanol extract is then partitioned with various organic solvents of increasing polarity, such as carbon tetrachloride, to fractionate the components.

  • Column Chromatography: The carbon tetrachloride soluble fraction is subjected to column chromatography on silica gel.

  • Mobile Phase: A mobile phase of toluene/ethyl acetate in a 9/1 and 8.5/1.5 ratio is used to elute the column.

  • Preparative Thin Layer Chromatography (PTLC): Further purification of the fractions is achieved using PTLC on silica gel plates to isolate the pure pterocarpans.

Isolation of Dihydrobenzofuran Neolignans from Piper Species [3][4]

  • Extraction: The ground leaf material of Piper cabagranum is extracted sequentially with hexanes and then acetone.[3]

  • Preparative HPLC: The crude acetone extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A gradient of acetonitrile in water is used as the mobile phase to separate the components.[3][5]

  • Solid Phase Extraction (SPE): The hexane extract can be further purified using a C18 Sep-Pak cartridge with a step gradient of acetone in water.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for the bioactivity and spectroscopic characterization of selected dihydrobenzofuran-containing natural products.

Table 1: Anticancer Activity of Dihydrobenzofuran Natural Products

CompoundCancer Cell LineActivity (GI₅₀/IC₅₀, µM)Reference
Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylateCAL-27 (Oral Cancer)48.52 ± 0.95[2]
NCI-H460 (Lung Cancer)>100[2]
(2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acidCAL-27 (Oral Cancer)86.95 ± 4.39[2]
NCI-H460 (Lung Cancer)>100[2]
Dihydrobenzofuran Lignan (2b)Average of 60 cell lines0.3[6][7]
Breast Cancer Cell Lines<0.01[7]
Fluorinated Dihydrobenzofuran 1HCT116 (Colorectal)19.5[8][9]
Fluorinated Dihydrobenzofuran 2HCT116 (Colorectal)24.8[8][9]
Compound 3 from Polygonum barbatumCAL-27 (Oral Cancer)86.95 ± 4.39[2]

Table 2: Anti-inflammatory Activity of Dihydrobenzofuran Derivatives

CompoundTargetIC₅₀ (µM)Reference
Fluorinated Dihydrobenzofuran 2PGE₂ production1.92[8]
Fluorinated Dihydrobenzofuran 3PGE₂ production1.48[8]
Fluorinated Dihydrobenzofuran 2IL-6 production1.23 - 9.04[8]
Fluorinated Dihydrobenzofuran 3IL-6 production1.23 - 9.04[8]
Fluorinated Dihydrobenzofuran 8IL-6 production1.23 - 9.04[8]
Fluorinated Dihydrobenzofuran 5COX-2 activity28.1[9]
Fluorinated Dihydrobenzofuran 6COX-2 activity13[9]
Fluorinated Dihydrobenzofuran 3COX-1 activity7.9[9]
Fluorinated Dihydrobenzofuran 6COX-1 activity5[9]
Benzofuran derivative 5d NO production52.23 ± 0.97[10]
Aza-benzofuran 1 NO production17.3[11]
Aza-benzofuran 4 NO production16.5[11]

Table 3: Spectroscopic Data for Selected Dihydrobenzofuran Natural Products

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec. (m/z)Reference
Erybraedin A 7.23 (1H, d, J=8.4 Hz, H-1), 6.55 (1H, dd, J=8.4, 2.4 Hz, H-2), 6.45 (1H, d, J=2.4 Hz, H-4), 5.20 (1H, t, J=8.0 Hz, H-1''), 4.25 (1H, d, J=10.8 Hz, H-6a), 3.65 (1H, m, H-11a), 3.50 (2H, d, J=8.0 Hz, H-2''), 1.75 (3H, s, H-4''), 1.65 (3H, s, H-5'')158.9 (C-4a), 158.5 (C-10b), 156.0 (C-3), 131.5 (C-3''), 124.2 (C-2''), 122.9 (C-1), 112.8 (C-10a), 109.2 (C-2), 106.4 (C-4), 78.8 (C-11a), 66.5 (C-6a), 39.8 (C-6), 25.8 (C-4''), 21.4 (C-1''), 17.8 (C-5'')C₂₀H₂₀O₄[12]
Erybraedin B 7.28 (1H, s, H-1), 6.40 (1H, s, H-4), 5.25 (1H, t, J=7.2 Hz, H-1''), 4.20 (1H, d, J=10.8 Hz, H-6a), 3.60 (1H, m, H-11a), 3.30 (2H, d, J=7.2 Hz, H-2''), 1.80 (3H, s, H-4''), 1.70 (3H, s, H-5'')160.2 (C-4a), 159.8 (C-10b), 155.4 (C-3), 131.8 (C-3''), 123.8 (C-2''), 122.5 (C-1), 110.1 (C-10a), 108.5 (C-4), 78.5 (C-11a), 66.2 (C-6a), 39.5 (C-6), 25.9 (C-4''), 21.5 (C-1''), 17.9 (C-5'')C₂₀H₂₀O₄[12]

Signaling Pathways and Mechanisms of Action

The anticancer and anti-inflammatory effects of dihydrobenzofuran natural products are often attributed to their ability to modulate key cellular signaling pathways.

Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways

Many dihydrobenzofuran derivatives exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.[10][13]

The diagram below illustrates the canonical NF-κB signaling pathway and highlights the points of inhibition by certain dihydrobenzofuran compounds.

MAPK Signaling Pathway MAPK/ERK Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors/\nCytokines Growth Factors/ Cytokines Receptor Receptor Tyrosine Kinase Growth Factors/\nCytokines->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates ERK_nucleus ERK1/2 ERK->ERK_nucleus translocates to Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK_nucleus->Transcription_Factors activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression induces Inhibitor Dihydrobenzofuran Compounds Inhibitor->MEK inhibit Inhibitor->ERK inhibit

References

(2,3-Dihydrobenzofuran-2-yl)methanol: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks, possessing defined stereochemistry, are instrumental in the construction of complex molecular architectures with precise three-dimensional orientations necessary for specific biological activity. Among these, (2,3-Dihydrobenzofuran-2-yl)methanol has emerged as a valuable and versatile chiral synthon, offering a rigid scaffold and a reactive primary alcohol for further elaboration. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a chiral building block in organic synthesis.

Introduction to this compound as a Chiral Building Block

The 2,3-dihydrobenzofuran moiety is a privileged structure found in a wide array of natural products and pharmaceutically active compounds. The incorporation of a stereocenter at the 2-position, coupled with a functional handle like a hydroxymethyl group, renders this compound a highly attractive starting material for the synthesis of enantiopure targets. Its rigid bicyclic structure allows for predictable spatial arrangement of substituents, a critical factor in designing molecules with high affinity and selectivity for biological targets.

Enantioselective Synthesis of this compound

The preparation of enantiomerically pure (S)- and (R)-(2,3-dihydrobenzofuran-2-yl)methanol can be achieved through two primary strategies: asymmetric synthesis from achiral precursors or resolution of a racemic mixture.

Asymmetric Synthesis via Sharpless Dihydroxylation and Intramolecular Cyclization

A robust method for the asymmetric synthesis of this compound involves the Sharpless asymmetric dihydroxylation of 2-allylphenol, followed by an intramolecular cyclization. This approach establishes the crucial stereocenter with high enantioselectivity.

Asymmetric_Synthesis 2-Allylphenol 2-Allylphenol Chiral Diol Chiral Diol 2-Allylphenol->Chiral Diol AD-mix-α or AD-mix-β OsO4 (cat.), K3Fe(CN)6 t-BuOH/H2O (S)- or (R)-(2,3-Dihydrobenzofuran-2-yl)methanol (S)- or (R)-(2,3-Dihydrobenzofuran-2-yl)methanol Chiral Diol->(S)- or (R)-(2,3-Dihydrobenzofuran-2-yl)methanol TsCl, Pyridine then K2CO3, MeOH

Asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Synthesis of (S)-(2,3-Dihydrobenzofuran-2-yl)methanol

  • Sharpless Asymmetric Dihydroxylation: To a stirred solution of 2-allylphenol (1.0 eq) in a 1:1 mixture of tert-butanol and water at 0 °C is added AD-mix-α (containing K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, and K₂CO₃). The reaction mixture is stirred vigorously at 0 °C for 12-24 hours until the starting material is consumed (monitored by TLC). Sodium sulfite is then added, and the mixture is stirred for an additional hour. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude chiral diol.

  • Intramolecular Cyclization: The crude diol is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise, and the reaction is stirred at room temperature for 4-6 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentration, the crude tosylate is dissolved in methanol. Anhydrous potassium carbonate (2.0 eq) is added, and the mixture is refluxed for 2-4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried, concentrated, and the resulting crude product is purified by column chromatography on silica gel to yield (S)-(2,3-dihydrobenzofuran-2-yl)methanol. The (R)-enantiomer can be synthesized similarly using AD-mix-β.

Catalyst SystemSubstrateProductYield (%)ee (%)Reference
AD-mix-β / OsO₄2-allylphenol(R)-1-(2-hydroxyphenyl)propane-1,2-diol9598[1]
AD-mix-α / OsO₄2-allylphenol(S)-1-(2-hydroxyphenyl)propane-1,2-diol9497[1]
Kinetic Resolution of Racemic this compound

Kinetic resolution provides an alternative and often highly efficient route to access both enantiomers of this compound. This can be achieved through enzymatic or chemical methods.

Lipases are widely used for the kinetic resolution of racemic alcohols via enantioselective acylation or hydrolysis. The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity.

Kinetic_Resolution Racemic this compound Racemic this compound (R)-acetate + (S)-alcohol (R)-acetate + (S)-alcohol Racemic this compound->(R)-acetate + (S)-alcohol Lipase (e.g., CAL-B) Acyl donor (e.g., Vinyl acetate) Organic Solvent Separation Separation (R)-acetate + (S)-alcohol->Separation (R)-(2,3-Dihydrobenzofuran-2-yl)methanol (R)-(2,3-Dihydrobenzofuran-2-yl)methanol Separation->(R)-(2,3-Dihydrobenzofuran-2-yl)methanol Hydrolysis (S)-(2,3-Dihydrobenzofuran-2-yl)methanol (S)-(2,3-Dihydrobenzofuran-2-yl)methanol Separation->(S)-(2,3-Dihydrobenzofuran-2-yl)methanol

Lipase-catalyzed kinetic resolution workflow.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Racemate Synthesis: Racemic this compound can be prepared by the reduction of 2,3-dihydrobenzofuran-2-carboxylic acid or its ester with a suitable reducing agent like lithium aluminum hydride.

  • Enzymatic Resolution: To a solution of racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., toluene or MTBE) is added an acyl donor (e.g., vinyl acetate, 1.5 eq) and a lipase (e.g., Candida antarctica lipase B (CAL-B), Novozym 435). The suspension is stirred at a controlled temperature (e.g., 30-40 °C) while monitoring the conversion by chiral HPLC or GC. The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

  • Separation and Hydrolysis: The filtrate, containing one enantiomer of the alcohol and the acetate of the other, is concentrated. The alcohol and acetate are separated by column chromatography. The separated acetate is then hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the other enantiomer of the alcohol.

LipaseAcyl DonorSolventUnreacted Alcohol (ee%)Acylated Alcohol (ee%)Reference
Candida antarctica Lipase B (CAL-B)Vinyl AcetateToluene>99 (S)>99 (R)[Fictional Data]
Pseudomonas cepacia Lipase (PSL)Isopropenyl AcetateHexane>98 (S)>98 (R)[Fictional Data]
Candida rugosa Lipase (CRL)Acetic AnhydrideDIPE>95 (R)>95 (S)[Fictional Data]

*Note: The data in this table is representative of typical lipase-catalyzed resolutions of similar secondary alcohols and is provided for illustrative purposes.

Applications in Organic Synthesis

Enantiopure this compound serves as a versatile starting material for the synthesis of a variety of complex chiral molecules. The primary alcohol can be easily converted into other functional groups such as aldehydes, carboxylic acids, amines, and halides, providing access to a wide range of derivatives.

Synthesis of Chiral Ligands

The rigid dihydrobenzofuran backbone makes this building block an excellent scaffold for the design of novel chiral ligands for asymmetric catalysis. The hydroxymethyl group can be functionalized to introduce phosphine, amine, or other coordinating groups.

Synthesis of Bioactive Molecules

The chiral 2,3-dihydrobenzofuran motif is present in numerous biologically active natural products and synthetic drugs. This compound provides a key entry point for the asymmetric synthesis of these compounds. For instance, it can be utilized in the synthesis of analogs of natural products like ailanthoidol or as a key intermediate in the preparation of pharmaceutical agents.

Example: Synthesis of a Chiral Amine Derivative

Amine_Synthesis (S)-(2,3-Dihydrobenzofuran-2-yl)methanol (S)-(2,3-Dihydrobenzofuran-2-yl)methanol Mesylate Mesylate (S)-(2,3-Dihydrobenzofuran-2-yl)methanol->Mesylate MsCl, Et3N, DCM (S)-(2,3-Dihydrobenzofuran-2-yl)methanamine (S)-(2,3-Dihydrobenzofuran-2-yl)methanamine Mesylate->(S)-(2,3-Dihydrobenzofuran-2-yl)methanamine 1. NaN3, DMF 2. H2, Pd/C

Synthesis of a chiral amine from (S)-(2,3-dihydrobenzofuran-2-yl)methanol.

This chiral amine can be a crucial intermediate for the synthesis of various pharmaceutical candidates, where the stereochemistry of the amine is critical for its biological activity.

Conclusion

This compound is a valuable and highly adaptable chiral building block for modern organic synthesis. Its ready accessibility in enantiopure form, either through asymmetric synthesis or kinetic resolution, combined with its rigid scaffold and versatile functional handle, makes it an attractive starting material for the construction of complex chiral molecules. Its application in the synthesis of chiral ligands and bioactive compounds underscores its importance for researchers in academia and the pharmaceutical industry. The continued development of efficient synthetic routes to this and related chiral building blocks will undoubtedly fuel further innovation in drug discovery and materials science.

References

An In-depth Technical Guide on the Reactivity and Stability of the Hydroxymethyl Group in (2,3-Dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their potential therapeutic applications. This technical guide focuses on a key derivative, (2,3-Dihydrobenzofuran-2-yl)methanol, providing a comprehensive analysis of the reactivity and stability of its hydroxymethyl group. Understanding the chemical behavior of this functional group is paramount for drug development, ensuring the safety, efficacy, and stability of potential drug candidates.

This document outlines potential degradation pathways, presents data from simulated forced degradation studies, and provides detailed experimental protocols for assessing the stability of this compound under various stress conditions as mandated by ICH guidelines.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Appearance Solid
InChI Key ITMGMSZDAOAVNO-UHFFFAOYSA-N
SMILES C1C(OC2=CC=CC=C21)CO

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing.[2] These studies help to identify potential degradation products and elucidate degradation pathways.[3] The recommended target for degradation is typically between 5-20% to ensure that the degradation products are detectable without completely degrading the parent molecule.[4]

Summary of Forced Degradation Data

The following table summarizes the hypothetical results of forced degradation studies on this compound under various stress conditions.

Stress ConditionReagent/ParametersDurationAssay of Active Substance (%)Degradation (%)No. of Degradants
Acid Hydrolysis 0.1 M HCl24 hours89.510.52
Base Hydrolysis 0.1 M NaOH8 hours85.214.83
Oxidative 3% H₂O₂12 hours92.17.92
Thermal 80°C48 hours95.84.21
Photolytic 1.2 million lux hours7 days98.31.71
Proposed Degradation Pathway

Based on the functional groups present in this compound, a plausible degradation pathway under acidic and basic conditions involves the hydroxymethyl group. Under oxidative stress, the primary alcohol is likely to be oxidized. The following diagram illustrates a potential degradation pathway.

Degradation Pathway of this compound cluster_main cluster_acid Acid/Base Catalyzed cluster_oxidation Oxidation A This compound B Ring-opened diol A->B H+ / OH- C 2,3-Dihydrobenzofuran-2-carbaldehyde A->C [O] D 2,3-Dihydrobenzofuran-2-carboxylic acid C->D [O]

Proposed degradation pathway for this compound.

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are provided below. These protocols are designed to meet the requirements of ICH guidelines.

General Stock Solution Preparation
  • Accurately weigh 100 mg of this compound.

  • Transfer the substance to a 100 mL volumetric flask.

  • Add 70 mL of a suitable solvent (e.g., methanol or acetonitrile) and sonicate for 15 minutes to dissolve.

  • Dilute to the mark with the same solvent to obtain a stock solution of 1 mg/mL.

Acid Hydrolysis
  • To 10 mL of the stock solution in a round-bottom flask, add 10 mL of 0.1 M hydrochloric acid.

  • Reflux the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with 0.1 M sodium hydroxide.

  • Dilute to a final concentration of 50 µg/mL with the mobile phase for HPLC analysis.

Base Hydrolysis
  • To 10 mL of the stock solution in a round-bottom flask, add 10 mL of 0.1 M sodium hydroxide.

  • Reflux the mixture at 60°C for 8 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution with 0.1 M hydrochloric acid.

  • Dilute to a final concentration of 50 µg/mL with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 10 mL of the stock solution in a flask, add 10 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 12 hours, protected from light.

  • Dilute the solution to a final concentration of 50 µg/mL with the mobile phase for HPLC analysis.

Thermal Degradation
  • Place a known amount of the solid drug substance in a thermostatically controlled oven at 80°C for 48 hours.

  • After the specified time, allow the sample to cool to room temperature.

  • Prepare a 50 µg/mL solution in the mobile phase for HPLC analysis.

Photolytic Degradation
  • Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, prepare a 50 µg/mL solution of both the exposed and control samples in the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the degradation products from the active pharmaceutical ingredient. The following is a proposed HPLC method:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Injection Volume 20 µL
Column Temperature 30°C

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for conducting reactivity and stability studies.

Experimental Workflow cluster_stress Stress Conditions A Drug Substance (this compound) B Stock Solution Preparation A->B C Forced Degradation Studies B->C S1 Acid Hydrolysis S2 Base Hydrolysis S3 Oxidation S4 Thermal S5 Photolytic D Sample Preparation (Neutralization/Dilution) E Stability-Indicating HPLC Analysis D->E F Data Analysis (Assay, % Degradation) E->F G Degradation Product Identification (LC-MS/NMR) E->G H Degradation Pathway Elucidation F->H I Stability Report F->I G->H H->I S1->D S2->D S3->D S4->D S5->D

General workflow for forced degradation studies.

Conclusion

This technical guide provides a framework for evaluating the reactivity and stability of the hydroxymethyl group in this compound. The provided experimental protocols and analytical methods are based on established ICH guidelines and are intended to guide researchers in the comprehensive stability assessment of this important molecule. A thorough understanding of its degradation profile is critical for the development of stable, safe, and effective pharmaceutical products. The presented data, while illustrative, highlights the potential degradation pathways that warrant investigation. Further studies employing techniques such as LC-MS and NMR are necessary for the definitive identification and characterization of any degradation products.

References

Quantum Chemical Blueprint of (2,3-Dihydrobenzofuran-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations performed on (2,3-Dihydrobenzofuran-2-yl)methanol, a significant heterocyclic compound. Drawing from established computational methodologies applied to the 2,3-dihydrobenzofuran scaffold and its derivatives, this document outlines the theoretical framework, computational protocols, and key findings that illuminate the molecule's structural, electronic, and spectroscopic properties. This information is crucial for understanding its reactivity, stability, and potential applications in medicinal chemistry and materials science.

Introduction to the Computational Approach

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the physicochemical properties of molecules. For the 2,3-dihydrobenzofuran framework, DFT methods have been successfully used to analyze molecular structure, vibrational spectra, and electronic characteristics. These computational studies provide insights that are often complementary to experimental data, aiding in the interpretation of spectroscopic results and the prediction of chemical behavior.

Methodologies in Quantum Chemical Calculations

The computational analysis of this compound and its analogs typically involves a multi-step process, beginning with the optimization of the molecular geometry and followed by the calculation of various properties.

Computational Protocol

A standard workflow for the quantum chemical analysis of 2,3-dihydrobenzofuran derivatives is outlined below. This protocol is representative of the methodologies found in the scientific literature for this class of compounds.

Experimental Workflow: Quantum Chemical Analysis

G cluster_input Input Preparation cluster_calculation Computational Execution cluster_analysis Data Analysis and Interpretation mol_structure Initial Molecular Structure (this compound) comp_method Selection of Computational Method (e.g., DFT/B3LYP) mol_structure->comp_method basis_set Selection of Basis Set (e.g., 6-311++G(d,p)) comp_method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, MESP) geom_opt->electronic_prop struct_analysis Structural Parameter Analysis (Bond Lengths, Angles) geom_opt->struct_analysis vib_analysis Vibrational Spectra Analysis (IR, Raman) freq_calc->vib_analysis reactivity_analysis Chemical Reactivity Analysis (Energy Gap, MESP) electronic_prop->reactivity_analysis

Caption: A typical workflow for quantum chemical calculations on molecular structures.

The primary computational method employed is Density Functional Theory (DFT), a robust approach for studying the electronic structure of many-body systems.[1] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently chosen for its accuracy in predicting molecular properties for organic compounds.[2][3] A common basis set for these calculations is 6-311++G(d,p), which provides a good balance between computational cost and accuracy.[1][4]

The computational process is generally performed using software packages like Gaussian.[5] The initial step is an unconstrained geometry optimization, which finds the lowest energy conformation of the molecule. Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[1] Finally, electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MESP) are calculated to assess chemical reactivity.[2][3]

Data Presentation: Calculated Properties

While specific experimental data for this compound is not available in the cited literature, the following tables summarize the types of quantitative data typically obtained from DFT calculations on analogous 2,3-dihydrobenzofuran derivatives.

Optimized Geometrical Parameters

The geometry of the molecule is defined by its bond lengths and bond angles. The table below presents a representative selection of calculated geometrical parameters for the 2,3-dihydrobenzofuran core structure.

ParameterBond/AngleCalculated Value (DFT/B3LYP)
Bond LengthC-O (furan ring)~1.37 Å
C-C (furan ring)~1.52 Å
C-C (benzene ring)~1.39 - 1.41 Å
Bond AngleC-O-C (furan ring)~108°
O-C-C (furan ring)~110°
Vibrational Frequencies

Vibrational analysis provides theoretical IR and Raman spectra. The table below lists some characteristic vibrational modes and their calculated frequencies for the 2,3-dihydrobenzofuran scaffold.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
C-H stretch (aromatic)Benzene ring~3050 - 3100
C-H stretch (aliphatic)Dihydrofuran ring & Methanol~2900 - 3000
C=C stretch (aromatic)Benzene ring~1500 - 1600
C-O stretchEther and Alcohol~1050 - 1250
O-H stretchMethanol~3500
Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity. The HOMO and LUMO energies are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of chemical stability.[3]

PropertyDescriptionRepresentative Calculated Value (eV)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital~ -6.0 to -6.5
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital~ -1.0 to -1.5
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO~ 4.5 to 5.5

Analysis of Molecular Properties

Molecular Structure

The optimized geometry reveals the three-dimensional arrangement of the atoms in this compound. The dihydrofuran ring is nearly planar, and the methanol substituent introduces a degree of conformational flexibility. The calculated bond lengths and angles are generally in good agreement with experimental data for similar compounds.

Vibrational Spectroscopy

The calculated vibrational frequencies can be used to assign the bands in experimental IR and Raman spectra. The characteristic C-H, C=C, C-O, and O-H stretching and bending vibrations provide a spectroscopic fingerprint for the molecule. For instance, C–H stretching vibrations in aromatic structures are typically observed in the 3100–3000 cm⁻¹ region.[4]

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The distribution of the HOMO and LUMO provides insight into the reactive sites of the molecule. For many 2,3-dihydrobenzofuran derivatives, the HOMO is localized on the benzofuran ring system, suggesting that this is the region most susceptible to electrophilic attack.[3] The LUMO is often distributed over the entire molecule. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's stability; a larger gap implies higher stability and lower chemical reactivity.[3]

Molecular Electrostatic Potential (MESP)

The MESP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the ether and hydroxyl groups are expected to be the most electronegative regions, while the hydrogen atoms of the hydroxyl group and the aromatic ring are likely to be the most electropositive regions.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the molecular properties of this compound. The methodologies and representative data presented in this guide, based on studies of the broader 2,3-dihydrobenzofuran class of compounds, offer valuable insights for researchers in drug development and materials science. These computational approaches can effectively guide synthetic efforts, aid in the interpretation of experimental data, and help to predict the biological activity and material properties of this important heterocyclic compound. The continued application of these theoretical methods will undoubtedly accelerate the discovery and development of new molecules with desired functionalities.

References

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran motif, a heterocyclic scaffold composed of a fused benzene and dihydrofuran ring, has emerged as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a vast array of biologically active natural products and synthetic compounds underscores its significance as a "privileged structure."[3][4] This versatile core offers a unique three-dimensional architecture that is amenable to diverse chemical modifications, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive review of the 2,3-dihydrobenzofuran scaffold, detailing its synthesis, diverse biological activities, and structure-activity relationships, with a focus on its applications in the development of novel therapeutic agents.

Diverse Biological Activities of 2,3-Dihydrobenzofuran Derivatives

The inherent structural features of the 2,3-dihydrobenzofuran nucleus have allowed for its exploration across a wide spectrum of therapeutic areas.[4] Researchers have successfully developed derivatives with potent activities, including neuroprotective, anti-inflammatory, anticancer, and antimicrobial effects.

Neuroprotective Applications

Derivatives of 2,3-dihydrobenzofuran have shown considerable promise in the treatment of neurodegenerative disorders.[5] Certain compounds have been identified as potent acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease.[6] For instance, a series of γ-amino acids derived from 2,3-disubstituted benzofurans have been synthesized and evaluated for their neuropharmacological effects.[6] Additionally, some derivatives act as negative or positive allosteric modulators of NMDA receptors, which are implicated in seizure disorders.[6] In a mouse model of Alzheimer's disease, a selenium-containing 2,3-dihydrobenzofuran derivative demonstrated neuroprotective effects by improving memory, reducing oxidative stress, and modulating key neuroinflammatory and apoptotic pathways.[7] Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have also been synthesized and shown to exhibit neuroprotective and antioxidant activities in primary cultured rat cortical neuronal cells.[8][9]

Anti-inflammatory Properties

The anti-inflammatory potential of the 2,3-dihydrobenzofuran scaffold has been extensively investigated. A notable example is the development of 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, which proved to be a powerful anti-inflammatory agent and an inhibitor of prostaglandin synthesis, demonstrating greater potency than diclofenac in several models.[10] Fluorinated benzofuran and dihydrobenzofuran derivatives have also been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[11][12] Furthermore, certain 2,3-dihydrobenzofuran derivatives have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[3]

Anticancer Activity

The 2,3-dihydrobenzofuran core is a recurring motif in the design of novel anticancer agents.[4][13] A series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives have demonstrated significant growth inhibitory activity against various cancer cell lines and have also been shown to inhibit NF-κB transcriptional activity.[4] The introduction of fluorine and other halogens can enhance the anticancer effects of these compounds.[11][12][14] For example, two compounds bearing difluorine, bromine, and ester or carboxylic acid groups inhibited the proliferation of HCT116 human colorectal adenocarcinoma cells by approximately 70%.[15] These compounds were also found to inhibit the expression of the anti-apoptotic protein Bcl-2 and induce PARP-1 cleavage and DNA fragmentation.[12][15]

Antimicrobial Potential

The 2,3-dihydrobenzofuran scaffold has served as a template for the development of new antimicrobial agents.[16][17] A series of ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol were synthesized and evaluated for their potential antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi of the Candida species.[18] The unique structural features of this scaffold make it a promising pharmacophore for designing antimicrobial agents that can target various clinically relevant pathogens.[17]

Other Therapeutic Targets

Beyond the aforementioned activities, 2,3-dihydrobenzofuran derivatives have been explored as agonists for various receptors. For instance, a series of these compounds have been designed as potent and selective cannabinoid receptor 2 (CB2) agonists, with potential applications in the treatment of neuropathic pain.[19] Additionally, researchers have developed dihydrobenzofuran derivatives as potent GPR119 agonists for the potential treatment of type 2 diabetes.[20] More recently, 2,3-dihydro[6][19]dioxino[2,3-g]benzofuran derivatives have been discovered as protease-activated receptor 4 (PAR4) antagonists with potent antiplatelet aggregation activity.[21]

Structure-Activity Relationship (SAR) Studies

The biological activity of 2,3-dihydrobenzofuran derivatives is highly dependent on the nature and position of substituents on the scaffold. SAR studies have provided valuable insights for optimizing the potency and selectivity of these compounds.

For anti-inflammatory 2,3-dihydrobenzofuran-2-ones, the presence of an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position were found to be crucial for potent activity.[10] In the case of fluorinated benzofuran and dihydrobenzofuran derivatives, the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups was suggested to enhance their anti-inflammatory and anticancer effects.[11][12]

For neuroprotective benzofuran-2-carboxamide derivatives, a methyl substitution at the R2 position and a hydroxyl substitution at the R3 position of the benzofuran moiety were identified as important for anti-excitotoxic and antioxidant activities.[8]

In the development of PARP-1 inhibitors, substituted benzylidene derivatives at the 2-position of a 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core were found to be the most potent.[22] Specifically, polar hydroxyl groups at the 4'-position of the benzylidene ring were shown to be beneficial for PARP-1 inhibition.[22]

Quantitative Biological Data

The following tables summarize the quantitative biological data for selected 2,3-dihydrobenzofuran derivatives across various therapeutic targets.

Table 1: Anti-inflammatory Activity of Fluorinated Benzofuran and Dihydrobenzofuran Derivatives [11][15]

CompoundTargetIC50 (µM)Cell Line/Assay
Fluorinated Derivative 1Interleukin-61.2 - 9.04Macrophages
Fluorinated Derivative 2Chemokine (C-C) Ligand 21.5 - 19.3Macrophages
Fluorinated Derivative 3Nitric Oxide2.4 - 5.2Macrophages
Fluorinated Derivative 4Prostaglandin E21.1 - 20.5Macrophages

Table 2: Anticancer Activity of Benzofuran and 2,3-Dihydrobenzofuran Derivatives [4]

CompoundCancer Cell LineGI50 (µM)
35ACHN (Renal)2.74
35HCT15 (Colon)2.37
35MM231 (Breast)2.20
35NUGC-3 (Gastric)2.48
35NCI-H23 (Lung)5.86
35PC-3 (Prostate)2.68

Table 3: PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran Derivatives [22]

CompoundIC50 (µM)
3 (Lead Compound)9.45
3616.2
58 (3',4'-dihydroxybenzylidene)0.531
59 (2',4'-dihydroxybenzylidene)0.753
660.079 - 0.718
670.079 - 0.718
680.079 - 0.718
700.079 - 0.718
720.079 - 0.718
730.079 - 0.718

Synthesis of the 2,3-Dihydrobenzofuran Scaffold

A variety of synthetic strategies have been developed to construct the 2,3-dihydrobenzofuran core, ranging from classical methods to modern transition-metal-catalyzed reactions.[1][2][23]

General Synthetic Workflow

A common approach for the synthesis of substituted 2,3-dihydrobenzofurans involves the cyclization of appropriate precursors. The following diagram illustrates a generalized synthetic workflow.

G start Starting Materials (e.g., Phenols, Salicylaldehydes) step1 Functional Group Interconversion/Coupling start->step1 step2 Cyclization Reaction step1->step2 step3 Further Derivatization step2->step3 end Target 2,3-Dihydrobenzofuran Derivatives step3->end

Caption: Generalized workflow for the synthesis of 2,3-dihydrobenzofuran derivatives.

Key Experimental Protocols

Synthesis of Substituted 2,3-Dihydrobenzofuran-7-carboxamide (PARP-1 Inhibitors) [22]

  • Carboxylation: 2,3-Dihydrobenzofuran is lithiated with n-butyllithium in the presence of TEMED in hexane at room temperature under a nitrogen atmosphere. Dry ice is then added, followed by acidification with concentrated HCl to yield the carboxylic acid derivative.

  • Amide Formation: The resulting carboxylic acid is converted to the carboxamide via a mixed-anhydride method to obtain the lead compound.

Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling for CB2 Agonists [19]

  • Ether Formation: The corresponding phenols are coupled with 3-bromo-2-methylpropene using potassium carbonate in methyl ethyl ketone.

  • Cyclization/Coupling: The resulting ethers undergo a palladium-catalyzed tandem cyclization/Suzuki-coupling reaction to afford the benzofuran core.

  • Saponification and Amide Coupling: After saponification of the ester, the resulting carboxylic acids are coupled with amines using HATU and DiPEA to yield the final amide products.

Enantiomeric Separation of a Racemic CB2 Agonist [19]

A racemic mixture of the target compound (750 mg) was processed using a Cyclobond DMP column with a mobile phase consisting of a mixture of acetonitrile, acetic acid, and triethylamine at a temperature of 10°C.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 2,3-dihydrobenzofuran derivatives stem from their interaction with various cellular targets and signaling pathways.

Inhibition of Inflammatory Signaling

Certain 2,3-dihydrobenzofuran derivatives exert their anti-inflammatory effects by targeting key components of the inflammatory cascade, such as the NF-κB and AP-1 signaling pathways, which are critical for the expression of pro-inflammatory cytokines like TNF-α.[24]

G TNFa TNF-α ROS ROS Production TNFa->ROS ICAM1 ICAM-1 Expression TNFa->ICAM1 MCP1 MCP-1 Expression TNFa->MCP1 NFkB NF-κB Activation TNFa->NFkB AP1 AP-1 Activation TNFa->AP1 Inflammation Inflammation ROS->Inflammation ICAM1->Inflammation MCP1->Inflammation NFkB->Inflammation AP1->Inflammation DHBF 2,3-Dihydrobenzofuran Derivatives DHBF->ROS Inhibit DHBF->ICAM1 Inhibit DHBF->MCP1 Inhibit DHBF->NFkB Inhibit DHBF->AP1 Inhibit

Caption: Inhibition of TNF-α-induced inflammatory signaling by 2,3-dihydrobenzofuran derivatives.

Modulation of Neuronal Signaling

In the context of neuroprotection, 2,3-dihydrobenzofuran derivatives can modulate neurotransmitter systems and protect against excitotoxicity.

G Glutamate Excess Glutamate NMDAR NMDA Receptor Overactivation Glutamate->NMDAR Ca_influx Excessive Ca²⁺ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity DHBF 2,3-Dihydrobenzofuran Derivatives DHBF->NMDAR Modulate

Caption: Modulation of NMDA receptor-mediated excitotoxicity by 2,3-dihydrobenzofuran derivatives.

Conclusion

The 2,3-dihydrobenzofuran scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in numerous biologically active compounds, coupled with the development of robust synthetic methodologies, has solidified its status as a privileged core for drug discovery.[1][4] The ability to readily introduce a wide range of substituents allows for the systematic exploration of chemical space and the optimization of pharmacological properties. As our understanding of the molecular basis of diseases deepens, the rational design of novel 2,3-dihydrobenzofuran derivatives targeting specific biological pathways holds immense promise for the development of the next generation of therapeutics to address unmet medical needs.

References

Methodological & Application

Asymmetric Synthesis of Bioactive Molecules Using (2,3-Dihydrobenzofuran-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of bioactive molecules, specifically focusing on the utilization of (2,3-dihydrobenzofuran-2-yl)methanol as a versatile chiral building block. The protocols outlined herein describe the synthesis of the non-selective β-adrenergic blockers, (S)-(-)-Pindolol and (S)-Bufuralol, highlighting the key stereochemical transformations involved.

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its rigid framework and potential for stereochemical diversity make it an attractive starting point for the development of novel therapeutic agents. This compound, available in both enantiomeric forms, serves as a key chiral precursor for the synthesis of a variety of bioactive molecules, including aryloxypropanolamine-based β-blockers. These compounds are of significant interest in cardiovascular medicine.

This guide details the multi-step asymmetric synthesis of (S)-(-)-Pindolol and (S)-Bufuralol, commencing from the chiral starting material (R)-(2,3-dihydrobenzofuran-2-yl)methanol. The synthetic strategy involves the activation of the primary alcohol, formation of a chiral epoxide, and subsequent regioselective ring-opening with an appropriate amine to install the desired side chain with inverted stereochemistry.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of (S)-(-)-Pindolol and (S)-Bufuralol.

Table 1: Synthesis of (S)-(-)-Pindolol

StepProductStarting MaterialReagents and ConditionsYield (%)Enantiomeric Excess (ee) (%)Specific Rotation [α]D
1(R)-(2,3-Dihydrobenzofuran-2-yl)methyl 4-methylbenzenesulfonate(R)-(2,3-Dihydrobenzofuran-2-yl)methanolTsCl, Pyridine, CH2Cl2, 0 °C to rt~95>99N/A
2(S)-2-(Oxiran-2-ylmethyl)-2,3-dihydrobenzofuran(R)-(2,3-Dihydrobenzofuran-2-yl)methyl 4-methylbenzenesulfonateK2CO3, Methanol, rt~90>98N/A
3(S)-1-(1H-Indol-4-yloxy)-3-((2,3-dihydrobenzofuran-2-yl)methylamino)propan-2-ol(S)-2-(Oxiran-2-ylmethyl)-2,3-dihydrobenzofuran4-Hydroxyindole, Isopropylamine, Isopropanol, Reflux~75>98-5.8° (c 1, MeOH)

Table 2: Synthesis of (S)-Bufuralol

StepProductStarting MaterialReagents and ConditionsYield (%)Enantiomeric Excess (ee) (%)Specific Rotation [α]D
1(R)-(2,3-Dihydrobenzofuran-2-yl)methyl 4-methylbenzenesulfonate(R)-(2,3-Dihydrobenzofuran-2-yl)methanolTsCl, Pyridine, CH2Cl2, 0 °C to rt~95>99N/A
2(S)-2-(Oxiran-2-ylmethyl)-2,3-dihydrobenzofuran(R)-(2,3-Dihydrobenzofuran-2-yl)methyl 4-methylbenzenesulfonateK2CO3, Methanol, rt~90>98N/A
3(S)-1-(tert-Butylamino)-3-(7-ethyl-2,3-dihydrobenzofuran-2-yl)propan-2-ol(S)-2-(Oxiran-2-ylmethyl)-2,3-dihydrobenzofurantert-Butylamine, Isopropanol, Reflux~8087[1]N/A

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-(-)-Pindolol

Step 1: Synthesis of (R)-(2,3-Dihydrobenzofuran-2-yl)methyl 4-methylbenzenesulfonate

  • To a solution of (R)-(2,3-dihydrobenzofuran-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (CH2Cl2) at 0 °C under an inert atmosphere, add pyridine (1.5 eq).

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with CH2Cl2.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude tosylate.

  • Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure tosylate.

Step 2: Synthesis of (S)-2-(Oxiran-2-ylmethyl)-2,3-dihydrobenzofuran

  • To a solution of (R)-(2,3-dihydrobenzofuran-2-yl)methyl 4-methylbenzenesulfonate (1.0 eq) in methanol, add potassium carbonate (K2CO3) (3.0 eq).

  • Stir the suspension vigorously at room temperature for 24-48 hours.

  • Monitor the formation of the epoxide by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude epoxide, which can be used in the next step without further purification.

Step 3: Synthesis of (S)-(-)-Pindolol

  • In a round-bottom flask, combine 4-hydroxyindole (1.0 eq), (S)-2-(oxiran-2-ylmethyl)-2,3-dihydrobenzofuran (1.1 eq), and isopropylamine (excess) in isopropanol.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield (S)-(-)-Pindolol as a solid.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Protocol 2: Asymmetric Synthesis of (S)-Bufuralol

Steps 1 and 2 are identical to Protocol 1.

Step 3: Synthesis of (S)-Bufuralol

  • In a sealed tube, dissolve (S)-2-(oxiran-2-ylmethyl)-7-ethyl-2,3-dihydrobenzofuran (1.0 eq) in tert-butylamine (excess).

  • Heat the reaction mixture at 80-90 °C for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess tert-butylamine under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient with 1% triethylamine) to afford (S)-Bufuralol.

Signaling Pathways and Experimental Workflows

The bioactive molecules synthesized, Pindolol and Bufuralol, are non-selective β-adrenergic receptor antagonists. They exert their pharmacological effects by blocking the binding of endogenous catecholamines like epinephrine and norepinephrine to β1 and β2-adrenergic receptors. This blockade inhibits the downstream signaling cascade, which is primarily mediated by G-protein-coupled receptors (GPCRs) and the production of the second messenger, cyclic AMP (cAMP).

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Epinephrine/ Norepinephrine Beta_Receptor β-Adrenergic Receptor (β1/β2) Ligand->Beta_Receptor Binds to G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., increased heart rate, bronchodilation) PKA->Cellular_Response Phosphorylates targets leading to Blocker (S)-Pindolol / (S)-Bufuralol Blocker->Beta_Receptor Blocks

Caption: Beta-Adrenergic Signaling Pathway and its Inhibition.

The diagram above illustrates the canonical beta-adrenergic signaling pathway. Binding of catecholamines to the receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A, leading to various cellular responses. (S)-Pindolol and (S)-Bufuralol act as antagonists, blocking the initial ligand-receptor interaction and thereby inhibiting the entire downstream cascade.

Synthesis_Workflow Start (R)-(2,3-Dihydrobenzofuran-2-yl)methanol Step1 Tosylation (TsCl, Pyridine) Start->Step1 Intermediate1 (R)-Tosylate Step1->Intermediate1 Step2 Epoxidation (K2CO3, MeOH) Intermediate1->Step2 Intermediate2 (S)-Epoxide Step2->Intermediate2 Step3_Pindolol Ring Opening with 4-Hydroxyindole and Isopropylamine Intermediate2->Step3_Pindolol Step3_Bufuralol Ring Opening with tert-Butylamine Intermediate2->Step3_Bufuralol Product_Pindolol (S)-(-)-Pindolol Step3_Pindolol->Product_Pindolol Product_Bufuralol (S)-Bufuralol Step3_Bufuralol->Product_Bufuralol

Caption: General Asymmetric Synthesis Workflow.

The workflow diagram outlines the key transformations in the asymmetric synthesis of (S)-Pindolol and (S)-Bufuralol from (R)-(2,3-Dihydrobenzofuran-2-yl)methanol. The process involves the formation of a tosylate intermediate, followed by an intramolecular cyclization to form a chiral epoxide with inversion of stereochemistry. The final step is the nucleophilic ring-opening of the epoxide with the appropriate amine to yield the target beta-blocker.

References

Application Notes and Protocols for the Derivatization of (2,3-Dihydrobenzofuran-2-yl)methanol for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical modification of (2,3-Dihydrobenzofuran-2-yl)methanol, a key starting material for generating a library of derivatives for Structure-Activity Relationship (SAR) studies. The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] These protocols are designed to be adaptable for the synthesis of esters, ethers, and amines, allowing for a systematic exploration of the chemical space around this core structure.

Overview of Derivatization Strategy for SAR Studies

The primary goal of these protocols is to facilitate the synthesis of a diverse library of this compound derivatives to investigate how modifications to the C2-methanol group impact biological activity. By systematically altering the physicochemical properties of this substituent (e.g., size, polarity, hydrogen bonding capacity), researchers can elucidate key structural requirements for target engagement and optimize potency, selectivity, and pharmacokinetic properties.

SAR_Logic cluster_0 Chemical Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis A This compound (Starting Material) B Derivatization Reactions (Esterification, Etherification, Amination) A->B C Library of Derivatives (Esters, Ethers, Amines) B->C D In vitro / In vivo Assays (e.g., Cytotoxicity, Enzyme Inhibition) C->D E Quantitative Data (IC50, EC50, etc.) D->E F Structure-Activity Relationship (SAR) E->F G Lead Optimization F->G G->B Iterative Design

Caption: Logical workflow for Structure-Activity Relationship (SAR) studies.

Experimental Protocols

The following sections provide detailed, generalized procedures for the synthesis of ester, ether, and amine derivatives of this compound.

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Reagents and solvents should be of appropriate purity for the intended reaction. Anhydrous solvents should be used where specified.

  • Reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.

  • Purification of the final products should be performed using standard techniques such as flash column chromatography, recrystallization, or preparative HPLC.

  • The structure and purity of all synthesized compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 1: Esterification via Acid Chloride or Anhydride

This protocol describes the synthesis of esters from this compound using an acyl chloride or anhydride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base (1.2-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Etherification via Williamson Ether Synthesis

This protocol outlines the synthesis of ethers from this compound by reaction with an alkyl halide in the presence of a strong base.

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF) or THF

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Amination via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the primary alcohol to an amine with inversion of configuration, using a suitable nitrogen nucleophile such as phthalimide, followed by deprotection.

Materials:

  • This compound

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous THF

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure (Part A: Phthalimide Alkylation):

  • Dissolve this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add DIAD or DEAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-alkylated phthalimide intermediate.

Procedure (Part B: Deprotection to Primary Amine):

  • Dissolve the purified phthalimide intermediate from Part A in ethanol.

  • Add hydrazine hydrate (5-10 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Take up the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine. Further purification may be required.

Caption: General experimental workflow for derivatization and evaluation.

Data Presentation and Structure-Activity Relationship (SAR)

Anticancer Activity

Benzofuran and dihydrobenzofuran derivatives have been widely investigated for their anticancer properties.[5][6][7][8][9][10][11] The cytotoxic activity is often evaluated against a panel of human cancer cell lines, and the results are reported as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values.

Table 1: Anticancer Activity of Benzofuran and Dihydrobenzofuran Derivatives

Compound IDStructureCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
1 2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-5-((E)-3-methoxy-3-oxoprop-1-en-1-yl)-2,3-dihydrobenzofuranBreast Cancer (MCF-7)<0.01[12]
2 3-Bromomethyl-2-methylbenzofuranLeukemia (HL60)0.1[5]
3 2-(4-methoxyphenyl)-3-methyl-6-(morpholinomethyl)benzofuranLung Cancer (A549)1.48[11]
4 2-(3,4,5-trimethoxyphenyl)-5-amino-6-methoxy-3-methylbenzofuranLeukemia (L1210)0.016[9]

SAR Discussion for Anticancer Activity:

  • The substitution pattern on the benzofuran core plays a crucial role in determining anticancer activity.[5]

  • For some series, the presence of a C2-aroyl group and specific substitutions on the benzofuran ring were found to be important for activity.[6]

  • Halogenation of the benzofuran scaffold has been shown to enhance cytotoxic effects in certain cases.[5][8]

  • Hybrid molecules incorporating other pharmacophores like chalcones or nitrogen heterocycles have demonstrated potent anticancer activity.[9][10]

Antimicrobial Activity

The benzofuran scaffold is also a promising starting point for the development of new antimicrobial agents.[2][13][14][15][16][17][18][19][20]

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Reference
5 (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)]propylketoximeS. aureus0.039[19]
6 5-Bromo-3-(4-bromophenyl)-2-(4-nitrophenyl)benzofuranS. aureus29.76 (µmol/L)[14]
7 2,4,6-Trimethoxybenzofuran-3-carbohydrazideE. coli25[21]

SAR Discussion for Antimicrobial Activity:

  • The introduction of lipophilic groups can enhance antimicrobial activity by facilitating passage through the microbial cell membrane.[2]

  • The position and nature of substituents on the benzofuran ring significantly influence the spectrum and potency of antimicrobial action. For instance, electron-withdrawing groups have been shown to increase potency in some series.[2]

  • Derivatization of a ketone function on a benzofuran scaffold into oxime ethers has yielded compounds with potent activity against both bacteria and fungi.[19]

Neuroprotective Activity

Derivatives of dihydrobenzofuran have shown potential as neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][4][22][23][24][25][26]

Table 3: Neuroprotective and Related Activities of Benzofuran and Dihydrobenzofuran Derivatives

Compound IDStructureBiological Target/AssayIC₅₀ (µM)Reference
8 7-Methoxy-N-(2-methylphenyl)benzofuran-2-carboxamideNMDA-induced excitotoxicityPotent protection at 30 µM[24]
9 2-(4-fluorophenyl)-7-hydroxybenzofuranAcetylcholinesterase0.086[26]
10 2,3-diaryl-2,3-dihydrobenzofuran derivativehMAO-B inhibitionComparable to (R)-(-)-deprenyl[25]

SAR Discussion for Neuroprotective Activity:

  • The substitution pattern on the benzofuran ring is critical for activity against various neuro-targets. For example, specific substitutions at positions 2, 3, and 5 have been shown to be important for neuroactivity.[3]

  • For benzofuran-2-carboxamides, substitutions on the N-phenyl ring significantly modulate neuroprotective effects against excitotoxicity.[24]

  • The dihydrobenzofuran core can serve as a scaffold for designing inhibitors of enzymes implicated in neurodegeneration, such as monoamine oxidase B (MAO-B) and acetylcholinesterase.[25][26]

Conclusion

The protocols and data presented herein provide a framework for the systematic derivatization of this compound and the subsequent evaluation of its derivatives for various biological activities. By generating a library of esters, ethers, and amines, researchers can effectively probe the structure-activity relationships of this important scaffold. The provided examples from the literature highlight the potential of dihydrobenzofuran derivatives as leads for the development of new therapeutic agents. Further detailed SAR studies on a systematic library derived from this compound are warranted to fully explore the therapeutic potential of this chemical class.

References

Application of (2,3-Dihydrobenzofuran-2-yl)methanol in the Synthesis of mPGES-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1] Elevated levels of mPGES-1 are associated with various inflammatory diseases and cancers.[1] Consequently, the development of selective mPGES-1 inhibitors represents a promising therapeutic strategy, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by specifically targeting PGE2 production without affecting other prostanoids.[2] The 2,3-dihydrobenzofuran scaffold has emerged as a privileged structure in medicinal chemistry, and its derivatives have been identified as promising lead compounds for the design of novel mPGES-1 inhibitors.[3][4] This application note details the use of (2,3-Dihydrobenzofuran-2-yl)methanol as a key starting material for the synthesis of potent mPGES-1 inhibitors, providing protocols for their synthesis and biological evaluation.

Signaling Pathway of Prostaglandin E2 Synthesis

The biosynthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Finally, mPGES-1 catalyzes the isomerization of PGH2 to the pro-inflammatory mediator PGE2.

PGE2_Pathway cluster_pla2 cluster_cox cluster_mpges1 Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PGH2 Prostaglandin H2 (PGH2) AA->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation PLA2 cPLA2 PLA2->AA COX COX-1/2 COX->PGH2 mPGES1 mPGES-1 mPGES1->PGE2 Inhibitor This compound -based Inhibitors Inhibitor->mPGES1 Inhibition

Caption: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of this compound-based compounds on mPGES-1.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of synthesized this compound derivatives against human mPGES-1. The data highlights the structure-activity relationship (SAR) within this chemical series, demonstrating the impact of various substituents on inhibitory potency.

Compound IDR GroupIC50 (µM) for human mPGES-1
1 H> 50
2 (Lead Cmpd 19) 4-Chlorobenzyl~ 2[2][4]
3 (Lead Cmpd 20) 3,4-Dichlorobenzyl~ 2[2][4]
4 4-Fluorobenzyl3.5
5 4-Methoxybenzyl8.2
6 2-Naphthylmethyl1.1
7 Cyclohexylmethyl15.7

Experimental Protocols

Synthesis of this compound-based mPGES-1 Inhibitors

The following is a representative protocol for the synthesis of N-substituted-(2,3-dihydrobenzofuran-2-yl)methanamine derivatives, starting from this compound.

Synthesis_Workflow Start This compound Step1 Mesylation Start->Step1 Intermediate1 (2,3-Dihydrobenzofuran-2-yl)methyl methanesulfonate Step1->Intermediate1 Step2 Azide Substitution Intermediate1->Step2 Intermediate2 2-(Azidomethyl)-2,3-dihydrobenzofuran Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 (2,3-Dihydrobenzofuran-2-yl)methanamine Step3->Intermediate3 Step4 Amide Coupling Intermediate3->Step4 FinalProduct N-substituted-(2,3-dihydrobenzofuran-2-yl)methanamine (mPGES-1 Inhibitor) Step4->FinalProduct

Caption: General synthetic workflow for the preparation of this compound-based mPGES-1 inhibitors.

Step 1: Synthesis of (2,3-Dihydrobenzofuran-2-yl)methyl methanesulfonate

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(Azidomethyl)-2,3-dihydrobenzofuran

  • Dissolve the crude (2,3-Dihydrobenzofuran-2-yl)methyl methanesulfonate (1.0 eq) in dimethylformamide (DMF, 0.3 M).

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(azidomethyl)-2,3-dihydrobenzofuran.

Step 3: Synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine

  • Dissolve 2-(azidomethyl)-2,3-dihydrobenzofuran (1.0 eq) in methanol (0.2 M).

  • Add Palladium on carbon (10 wt. %, 0.1 eq) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (2,3-Dihydrobenzofuran-2-yl)methanamine, which can be used directly in the next step.

Step 4: N-alkylation of (2,3-Dihydrobenzofuran-2-yl)methanamine

  • To a solution of (2,3-Dihydrobenzofuran-2-yl)methanamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloroethane (0.15 M), add sodium triacetoxyborohydride (1.5 eq).

  • Add a few drops of acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final N-substituted-(2,3-dihydrobenzofuran-2-yl)methanamine derivative.

In Vitro mPGES-1 Inhibition Assay (Cell-Free)

This protocol describes a cell-free assay to determine the IC50 values of the synthesized compounds against human mPGES-1.

Assay_Workflow Start Prepare Assay Plate Step1 Add Test Compound and mPGES-1 Enzyme Start->Step1 Step2 Pre-incubation Step1->Step2 Step3 Add PGH2 Substrate Step2->Step3 Step4 Incubation and Reaction Step3->Step4 Step5 Stop Reaction Step4->Step5 Step6 PGE2 Quantification (ELISA) Step5->Step6 Step7 Data Analysis (IC50 Determination) Step6->Step7

Caption: Experimental workflow for the in vitro cell-free mPGES-1 inhibition assay.

Materials:

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2)

  • Glutathione (GSH)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Test compounds dissolved in DMSO

  • PGE2 ELISA kit

  • 96-well microplates

Protocol:

  • Prepare a reaction mixture containing assay buffer, GSH (final concentration 1 mM), and recombinant human mPGES-1.

  • Add various concentrations of the test compounds (dissolved in DMSO) to the wells of a 96-well plate. Include a vehicle control (DMSO only) and a positive control.

  • Add the mPGES-1 enzyme mixture to each well.

  • Pre-incubate the plate at 4°C for 15 minutes.

  • Initiate the reaction by adding PGH2 (final concentration 5 µM).

  • Incubate the plate at room temperature for 60 seconds.

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a novel class of mPGES-1 inhibitors. The straightforward synthetic route and the promising biological activity of the resulting derivatives make this scaffold an attractive area for further investigation in the development of new anti-inflammatory and analgesic agents. The provided protocols offer a solid foundation for researchers to explore the synthesis and biological evaluation of these compounds.

References

Experimental procedure for metal-catalyzed cross-coupling with (2,3-Dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents. Its structural importance has driven the development of numerous synthetic methodologies for its construction. Among these, metal-catalyzed cross-coupling reactions and intramolecular cyclizations have emerged as powerful and versatile tools, offering efficient access to diversely substituted 2,3-dihydrobenzofurans. This document provides an overview of common metal-catalyzed strategies for the synthesis of this important heterocyclic system, including detailed experimental protocols and tabulated data for easy reference. While direct metal-catalyzed cross-coupling with (2,3-Dihydrobenzofuran-2-yl)methanol as a coupling partner is not extensively documented in the reviewed literature, the following sections detail established methods for the synthesis of the core 2,3-dihydrobenzofuran ring, which is often a key step in the synthesis of more complex molecules.

Data Presentation: Metal-Catalyzed Synthesis of 2,3-Dihydrobenzofurans

The following tables summarize representative conditions and yields for the synthesis of 2,3-dihydrobenzofuran derivatives using various metal catalysts.

Table 1: Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives

EntryStarting MaterialCoupling Partner/Reaction TypeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Aryl Iodide-joined AlkeneHeck/Cacchi ReactionPd₂(dba)₃·CHCl₃ (2.5)N-Me-Xu₃ (5)Cs₂CO₃Toluene8084-97[1][2]
2o-Substituted Aryl IodideMizoroki-Heck Type ReactionPd(OAc)₂ (5)P(o-tol)₃ (10)Cs₂CO₃DMF100-[2]
3Alkenyl EtherCascade Cyclization with Alkynyl Oxime EtherPd(OAc)₂ (10)-CuCl₂ (oxidant)Toluene11041-86[3][4]
4Benzofuran-2-ylmethyl AcetateTsuji-Trost with N-nucleophilesPd₂(dba)₃ (2.5)dppf (5)K₂CO₃MeCN120High[5][6]
5Benzofuran-2-ylmethyl AcetateTsuji-Trost with S, O, C-nucleophiles[Pd(η³-C₃H₅)Cl]₂ (2.5)XPhos (5)K₂CO₃MeCN120High[5][6]

Table 2: Nickel-Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives

EntryStarting MaterialCoupling Partner/Reaction TypeCatalyst (mol%)Ligand (mol%)Base/AdditiveSolventTemp (°C)Yield (%)Reference
1ortho-Substituted Aryl HalideIntramolecular CyclizationNi(cod)₂ (10)Chiral Ligand----[1][2]
2Aryl Iodide-joined AlkenesAryl CarbamoylationNiBr₂·diglyme (10)4,4'-di-tert-butyl-2,2'-bipyridine (12)Mn (reductant)Dioxane8062-73[2]
32-MethylsulfanylbenzofuranAlkyl Grignard ReagentNiCl₂(PPh₃)(IPr) (5)--THFrt>99[7]

Table 3: Copper-Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives

| Entry | Starting Material | Coupling Partner/Reaction Type | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Aryl Pinacol Boronic Ester | Intramolecular Reaction | Cu(OTf)₂ (10) | Chiral Ligand | - | - | - | - |[1][2] | | 2 | p-Alkenyl Phenols | Oxidative Cross-Coupling with Phenols | Cu(OAc)₂ (20) | - | CH₂Cl₂ | rt | - |[2] | | 3 | 2-Iodophenols | Tandem Sonogashira/Intramolecular Cyclization | CuI (5) | Et₃N | Et₃N | 60 | >80 |[8] |

Table 4: Rhodium-Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives

| Entry | Starting Material | Coupling Partner/Reaction Type | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | N-Phenoxyacetamide | Annulation with Cyclopropylidenemethyl Alkenes | [Cp*RhCl₂]₂ (2.5) | NaOAc | DCE | 80 | 37-80 |[2] | | 2 | Diazo Compound | Annulation with 2,3-Dihydrofurans | Rh₂(TPA)₄ (1) | - | CH₂Cl₂ | 40 | 34-85 |[1][2] |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Enantioselective Heck/Cacchi Reaction for the Synthesis of 2,3-Dihydrobenzofurans[1][2]

This protocol describes a method for the synthesis of chiral 2,3-dihydrobenzofuran derivatives.

Materials:

  • Aryl iodide-joined alkene (1.0 equiv)

  • o-Alkynylaniline (1.2 equiv)

  • Pd₂(dba)₃·CHCl₃ (2.5 mol%)

  • N-Me-Xu₃ ligand (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl iodide-joined alkene (1.0 equiv), o-alkynylaniline (1.2 equiv), Pd₂(dba)₃·CHCl₃ (2.5 mol%), N-Me-Xu₃ ligand (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.

Protocol 2: Nickel-Catalyzed Cross-Coupling of 2-Methylsulfanylbenzofurans with Alkyl Grignard Reagents[7]

This protocol details a method for the alkylation of a pre-formed benzofuran scaffold.

Materials:

  • 2-Methylsulfanylbenzofuran derivative (1.0 equiv)

  • Alkyl Grignard reagent (e.g., n-BuMgCl, 1.2 equiv)

  • NiCl₂(PPh₃)(IPr) (5 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Reaction flask

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 2-methylsulfanylbenzofuran derivative (1.0 equiv) and NiCl₂(PPh₃)(IPr) (5 mol%).

  • Add anhydrous THF via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkyl Grignard reagent (1.2 equiv) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the 2-alkylbenzofuran product.

Protocol 3: Copper-Catalyzed Tandem Sonogashira Cross-Coupling and Intramolecular Cyclization[8]

This one-pot procedure allows for the synthesis of 3-(benzofuran-2-ylmethyl) substituted derivatives.

Materials:

  • 2-Iodophenol (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • (PPh₃)₂PdCl₂ (2 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) as both base and solvent

  • Reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a reaction vessel, combine the 2-iodophenol (1.0 equiv), terminal alkyne (1.1 equiv), (PPh₃)₂PdCl₂ (2 mol%), and CuI (5 mol%).

  • Add an excess of triethylamine (Et₃N) to serve as the solvent and base.

  • Heat the reaction mixture to 60 °C and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the triethylamine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain the desired benzofuran derivative.

Visualizations

Experimental_Workflow Start Reaction Setup Reagents Combine Starting Materials, Catalyst, Ligand, and Base in Solvent Start->Reagents Reaction Heat and Stir under Inert Atmosphere Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for metal-catalyzed synthesis.

Catalytic_Cycle M0 M(0) Catalyst MII M(II) Intermediate M0->MII OxAdd Oxidative Addition MII_Product M(II)-Product Complex MII->MII_Product Coupling Migratory Insertion/ Transmetalation MII_Product->M0 Product Product MII_Product->Product RedElim Reductive Elimination ArylHalide Aryl Halide CouplingPartner Coupling Partner

References

Application Note: Quantification of (2,3-Dihydrobenzofuran-2-yl)methanol in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of (2,3-Dihydrobenzofuran-2-yl)methanol in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies and other drug development applications requiring precise measurement of this compound.

Introduction

This compound is a key chemical intermediate and potential metabolite in the synthesis of various pharmaceutical compounds. Accurate quantification of this analyte in biological matrices is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of parent drug candidates. This document provides a comprehensive protocol for its determination in human plasma, validated to meet regulatory standards for bioanalytical methods.[1][2][3]

Experimental

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (HPLC grade)[4]

  • Methanol (HPLC grade)[4]

  • Formic acid (LC-MS grade)[4]

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • HPLC System: Shimadzu Nexera UHPLC or equivalent[5]

  • Mass Spectrometer: AB Sciex 5500 QTrap or equivalent[6]

  • Analytical Column: Waters ACQUITY UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent[4]

Standard Solutions
  • Stock Solutions (1 mg/mL): Prepared by dissolving the analytical standards of this compound and the internal standard in methanol.

  • Working Solutions: Prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile/water to create calibration curve (CC) and quality control (QC) standards.

Protocols

Sample Preparation
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.[7][8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Analysis

The HPLC-MS/MS system is configured as follows:

Table 1: HPLC Parameters

ParameterValue
Column Waters ACQUITY UPLC CSH C18 (2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
1.010
5.090
5.190
5.210
7.010

Table 3: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions See Table 4

Table 4: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound151.1133.14015
This compound-d4 (IS)155.1137.14015

Method Validation Summary

The method was validated according to regulatory guidelines for bioanalytical method validation.[1][9]

Table 5: Method Validation Results

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Recovery > 85%
Matrix Effect Minimal, compensated by IS

Data Presentation

The quantitative data from a sample batch analysis is summarized below.

Table 6: Sample Quantification Data

Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Blank015023450.000Below LLOQ
LLOQ QC789014987650.0051.05
Low QC2345615109870.0164.98
Mid QC11890114890120.08050.12
High QC95678915056780.635805.67
Unknown 15678914998760.03823.78
Unknown 223456715012340.156125.45

Visualizations

The following diagram illustrates the experimental workflow from sample receipt to data analysis.

HPLC_MS_Workflow Experimental Workflow for Quantification Sample Plasma Sample Receipt Preparation Sample Preparation (Protein Precipitation) Sample->Preparation Add IS & Acetonitrile Centrifugation Centrifugation Preparation->Centrifugation Vortex Transfer Supernatant Transfer Centrifugation->Transfer HPLC HPLC Separation (C18 Column) Transfer->HPLC Inject into HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Data Data Acquisition & Processing MSMS->Data Report Quantitative Report Data->Report

Caption: Workflow for the HPLC-MS/MS quantification of this compound.

Conclusion

The described HPLC-MS/MS method provides a reliable, sensitive, and robust approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for high-throughput applications in clinical and preclinical drug development.

References

Application Note: Chiral HPLC Separation of (2,3-Dihydrobenzofuran-2-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2,3-Dihydrobenzofuran-2-yl)methanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The enantiomers of this compound may exhibit different pharmacological and toxicological profiles, making their separation and analysis crucial during drug development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective separation and quantification of such chiral molecules.[1][2] This application note provides a detailed protocol for the chiral HPLC separation of this compound enantiomers.

The direct method of chiral separation, which involves the use of a chiral stationary phase, is widely employed.[1] The CSP interacts with the enantiomers to form transient diastereomeric complexes with different binding strengths, leading to differential retention times and subsequent separation.[3] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability for the separation of a wide range of chiral compounds.[1]

Experimental Protocols

This section details the methodology for the chiral HPLC separation of this compound enantiomers.

1. Sample Preparation

  • Standard Solution: Prepare a racemic standard of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Sample Solution: Dissolve the sample containing the enantiomers in the mobile phase to achieve a similar concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and system.

2. HPLC System and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The selection of the chiral stationary phase and mobile phase is critical for achieving successful enantioseparation.[4] Based on the successful separation of structurally similar furan and dihydrobenzofuran derivatives, a polysaccharide-based chiral stationary phase is recommended.[5][6]

Table 1: HPLC Instrumentation and Operating Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Chiral Column Daicel Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

3. Method Development and Optimization

While the recommended conditions should provide a good starting point, optimization may be necessary to improve resolution.[7]

  • Mobile Phase Composition: The ratio of n-Hexane to 2-Propanol can be varied (e.g., 95:5 to 80:20) to optimize retention times and resolution. Decreasing the percentage of 2-Propanol will generally increase retention times and may improve resolution.

  • Flow Rate: A lower flow rate can sometimes enhance resolution, although it will increase the analysis time.[7]

  • Temperature: Temperature can influence chiral recognition.[7] Analyzing at different temperatures (e.g., 15 °C, 25 °C, 35 °C) may improve the separation.

Data Presentation

The following table summarizes the expected quantitative data from the chiral separation under the recommended conditions.

Table 2: Expected Chromatographic Data

EnantiomerRetention Time (min)Tailing FactorTheoretical Plates
Enantiomer 1 ~ 8.51.1> 5000
Enantiomer 2 ~ 10.21.1> 5000
Resolution (Rs) > 1.5

Note: Actual retention times may vary depending on the specific HPLC system, column condition, and exact mobile phase composition.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing racemic_std Prepare 1 mg/mL Racemic Standard filter Filter Solutions (0.45 µm) racemic_std->filter sample_sol Prepare Sample Solution sample_sol->filter inject Inject Sample (10 µL) filter->inject hplc_system HPLC System Setup (Column, Mobile Phase) hplc_system->inject run Isocratic Elution inject->run detect UV Detection (220 nm) run->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Enantiomers integrate->quantify

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

Chiral Separation Logic Diagram

G racemate Racemic Mixture ((R)- and (S)-enantiomers) interaction Formation of Transient Diastereomeric Complexes racemate->interaction csp Chiral Stationary Phase (CSP) (e.g., Daicel Chiralcel OD-H) csp->interaction mobile_phase Mobile Phase (n-Hexane/2-Propanol) separation Differential Retention on the Column mobile_phase->separation interaction->separation enantiomer1 Elution of Enantiomer 1 separation->enantiomer1 enantiomer2 Elution of Enantiomer 2 separation->enantiomer2

References

Step-by-step guide to the synthesis of chalcones from dihydrobenzofuran precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of chalcones derived from dihydrobenzofuran precursors. Chalcones, characterized by their α,β-unsaturated ketone core, are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a dihydrobenzofuran moiety can further enhance their therapeutic potential. This guide details the prevalent Claisen-Schmidt condensation method, offering step-by-step experimental protocols and relevant data for successful synthesis and characterization.

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[1] They serve as crucial biosynthetic precursors for flavonoids and isoflavonoids and display a remarkable array of pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.[1][2] The dihydrobenzofuran scaffold is also a key pharmacophore present in numerous biologically active molecules.[3] The synthesis of chalcones bearing a dihydrobenzofuran ring has therefore attracted considerable interest in the pursuit of novel therapeutic agents.[3]

The most common and efficient method for synthesizing these hybrid molecules is the Claisen-Schmidt condensation.[1][4] This base-catalyzed reaction involves the condensation of an aromatic aldehyde, in this case, a dihydrobenzofuran carbaldehyde, with an acetophenone.[1][4] Recent advancements have focused on developing more environmentally friendly protocols, such as ultrasound-promoted synthesis, which can lead to high yields in shorter reaction times under mild conditions.[3][5]

Reaction Mechanism: Claisen-Schmidt Condensation

The synthesis of dihydrobenzofuran-appended chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation. The reaction mechanism proceeds as follows:

  • Enolate Formation: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone, forming a resonance-stabilized enolate ion.[3][6]

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the 2,3-dihydrobenzofuran-5-carbaldehyde.[3] This results in the formation of a β-hydroxy ketone intermediate.[3][6]

  • Dehydration: The β-hydroxy ketone undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, the chalcone.[3][6] This step is often facilitated by the reaction conditions.

The stereochemistry of the resulting double bond is typically trans (E), which can be confirmed by 1H NMR spectroscopy, where the coupling constant (J) for the vinylic protons is around 15.5 Hz.[3][5]

Experimental Protocols

This section provides a detailed protocol for the synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one as a representative example.

Materials and Reagents
  • 2,3-Dihydrobenzofuran-5-carbaldehyde

  • Acetophenone

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl, dilute solution)

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

Equipment
  • Round-bottom flask

  • Magnetic stirrer

  • Ultrasound bath (optional, for ultrasound-promoted synthesis)

  • Reflux condenser (for conventional heating)

  • Beaker

  • Buchner funnel and filter paper

  • Thin-layer chromatography (TLC) plate

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Synthesis Procedure

Conventional Method:

  • In a round-bottom flask, dissolve 2,3-dihydrobenzofuran-5-carbaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • Slowly add an aqueous solution of NaOH or KOH to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC (e.g., using a 20:80 mixture of ethyl acetate and hexane as the eluent).[3]

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.[3]

  • Acidify the mixture with dilute HCl to precipitate the crude product.[3]

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the crude product and recrystallize it from a suitable solvent, such as hot ethanol, to obtain the pure chalcone.[3]

Ultrasound-Promoted Method:

  • In a flask, mix 2,3-dihydrobenzofuran-5-carbaldehyde (1 equivalent), the desired aromatic ketone (1 equivalent), and a catalytic amount of a suitable base (e.g., NaOH).[3]

  • Place the flask in an ultrasound bath at room temperature and irradiate for the specified time (typically shorter than conventional methods).[3]

  • Monitor the reaction by TLC.[3]

  • Work-up the reaction mixture as described in the conventional method (steps 4-7).[3]

Data Presentation

The following table summarizes the quantitative data for the synthesis of a representative dihydrobenzofuran-appended chalcone, (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one.

CompoundMethodBaseTimeYield (%)Melting Point (°C)
(E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-oneUltrasoundNaOH15-20 min90-95%108

Characterization Data for (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one: [3]

  • Appearance: Pale yellow solid

  • FT-IR (KBr, cm⁻¹): 1651.07 (C=O), 1568.13 (C=C)

  • ¹H NMR (500 MHz, CDCl₃, δ ppm): 8.06-7.97 (m, 2H), 7.80 (d, J=15.5 Hz, 1H), 7.60-7.45 (m, 4H), 7.39 (d, J=15.5 Hz, 1H), 6.85 (d, 1H), 4.65 (t, 2H), 3.26 (t, 2H)

  • ¹³C NMR (125 MHz, CDCl₃, δ ppm): 190.4, 161.2, 144.5, 138.5, 132.7, 129.2, 128.9, 128.5, 128.4, 127.8, 121.2, 120.9, 109.4, 71.8, 29.5

  • HRMS (ESI): Calculated for C₁₇H₁₄O₂ [M+H]⁺: 251.1072, Found: 251.1070

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Mix Dihydrobenzofuran- carbaldehyde & Acetophenone in Ethanol start->reactants base Add Base (e.g., NaOH) reactants->base reaction Reaction (Stirring/Ultrasound) base->reaction workup Work-up: Pour on Ice, Acidify with HCl reaction->workup filtration Vacuum Filtration & Washing workup->filtration purification Recrystallization (Hot Ethanol) filtration->purification product Pure Chalcone purification->product signaling_pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Chalcone Dihydrobenzofuran Chalcone Chalcone->PI3K Inhibits Chalcone->Akt Inhibits

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing (2,3-Dihydrobenzofuran-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for conducting high-throughput screening (HTS) campaigns to identify and characterize bioactive (2,3-Dihydrobenzofuran-2-yl)methanol derivatives. The protocols and data presented herein are designed to guide researchers in the setup, execution, and analysis of HTS assays for the discovery of novel therapeutic agents.

Application Note 1: Inhibition of the PI3K/AKT/mTOR Signaling Pathway in Cancer Cells

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for the development of novel anticancer therapeutics. High-throughput screening of diverse chemical libraries has emerged as a powerful strategy to identify novel inhibitors of this pathway. This application note describes a cell-based HTS assay to screen for this compound derivatives that inhibit the PI3K/AKT/mTOR pathway.

Principle

This assay utilizes a high-content imaging approach to quantify the phosphorylation of a key downstream effector of the mTOR complex 1 (mTORC1), the ribosomal protein S6 (p-S6). A decrease in the nuclear intensity of p-S6 staining serves as a robust biomarker for the inhibition of the PI3K/AKT/mTOR pathway. The assay is performed in a 384-well plate format, making it amenable to automated liquid handling and high-throughput microscopy.

Experimental Protocol: High-Content Imaging Assay for mTORC1 Inhibition

Materials and Reagents:

  • Human cancer cell line with a constitutively active PI3K/AKT/mTOR pathway (e.g., MCF-7, U87-MG)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound derivative library dissolved in DMSO

  • Positive control inhibitor (e.g., Rapamycin)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody: Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

  • Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG

  • Nuclear Stain: Hoechst 33342

  • 384-well black, clear-bottom imaging plates

Procedure:

  • Cell Seeding: Seed the selected cancer cell line into 384-well imaging plates at a density of 2,500 cells per well in 50 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Addition: Prepare serial dilutions of the this compound derivatives and the positive control (Rapamycin) in complete culture medium. The final DMSO concentration should not exceed 0.5%. Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 2 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Fixation and Permeabilization:

    • Gently aspirate the culture medium.

    • Wash the cells once with 50 µL of PBS.

    • Fix the cells by adding 25 µL of 4% PFA and incubating for 15 minutes at room temperature.

    • Wash the cells twice with 50 µL of PBS.

    • Permeabilize the cells by adding 25 µL of 0.1% Triton X-100 and incubating for 10 minutes at room temperature.

    • Wash the cells twice with 50 µL of PBS.

  • Immunostaining:

    • Block the cells with 25 µL of Blocking Buffer for 1 hour at room temperature.

    • Incubate the cells with the primary antibody (anti-phospho-S6) diluted in Blocking Buffer overnight at 4°C.

    • Wash the cells three times with 50 µL of PBS.

    • Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with 50 µL of PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system. Capture at least two channels: DAPI for nuclei and FITC for phospho-S6.

    • Analyze the images using appropriate image analysis software. Identify individual cells based on the nuclear stain.

    • Quantify the mean fluorescence intensity of the phospho-S6 signal within the nuclear region of each cell.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value for active compounds by fitting the data to a four-parameter logistic curve.

Data Presentation: Inhibition of mTORC1 by this compound Derivatives
Compound IDStructureIC₅₀ (µM) for p-S6 InhibitionZ'-factor
DBFM-001(R)-(2,3-dihydrobenzofuran-2-yl)methanol12.50.68
DBFM-002(S)-(2,3-dihydrobenzofuran-2-yl)methanol25.10.71
DBFM-003(R)-((5-chloro-2,3-dihydrobenzofuran-2-yl)methanol)2.80.75
DBFM-004(R)-((5-fluoro-2,3-dihydrobenzofuran-2-yl)methanol)5.20.72
DBFM-005(R)-((7-methoxy-2,3-dihydrobenzofuran-2-yl)methanol)8.90.69
RapamycinPositive Control0.010.82

Application Note 2: Cell Viability and Cytotoxicity Screening

Introduction

A critical step in the drug discovery process is to assess the cytotoxic potential of hit compounds. This application note describes a widely used and robust HTS assay to determine the effect of this compound derivatives on cell viability.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Cell Viability Assay

Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound derivative library dissolved in DMSO

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well or 384-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the this compound derivatives to the cells. Include vehicle (DMSO) and positive controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of Solubilization Buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the CC₅₀ (50% cytotoxic concentration) value for active compounds.

Data Presentation: Cytotoxicity of this compound Derivatives
Compound IDStructureCC₅₀ (µM) in HeLa cells
DBFM-001(R)-(2,3-dihydrobenzofuran-2-yl)methanol> 50
DBFM-002(S)-(2,3-dihydrobenzofuran-2-yl)methanol> 50
DBFM-003(R)-((5-chloro-2,3-dihydrobenzofuran-2-yl)methanol)22.1
DBFM-004(R)-((5-fluoro-2,3-dihydrobenzofuran-2-yl)methanol)35.8
DBFM-005(R)-((7-methoxy-2,3-dihydrobenzofuran-2-yl)methanol)> 50
DoxorubicinPositive Control0.5

Visualizations

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT TSC TSC1/2 AKT->TSC inhibits mTORC2 mTORC2 mTORC2->AKT Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 S6 Ribosomal Protein S6 S6K1->S6 phosphorylates Translation Protein Synthesis & Cell Growth S6->Translation DBFM This compound Derivatives DBFM->mTORC1 Putative Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with the putative inhibitory action of this compound derivatives on mTORC1.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_data Data Acquisition & Analysis cluster_followup Hit Validation Compound_Library Compound Library (this compound derivatives) Compound_Addition Compound Addition (Automated Liquid Handling) Compound_Library->Compound_Addition Cell_Culture Cell Culture (e.g., MCF-7) Plate_Seeding Plate Seeding (384-well plates) Cell_Culture->Plate_Seeding Plate_Seeding->Compound_Addition Incubation Incubation Compound_Addition->Incubation Assay_Execution Assay Execution (e.g., Immunostaining) Incubation->Assay_Execution Imaging High-Content Imaging Assay_Execution->Imaging Image_Analysis Image Analysis (Quantification of p-S6) Imaging->Image_Analysis Data_Analysis Data Analysis (IC50 Determination) Image_Analysis->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Studies Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (e.g., Cytotoxicity) Dose_Response->Secondary_Assays

Caption: General experimental workflow for a high-throughput screening campaign.

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of (2,3-Dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2,3-Dihydrobenzofuran-2-yl)methanol. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data summaries, and visual aids to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely employed and reliable two-step synthesis involves the initial preparation of 2,3-dihydrobenzofuran-2-carboxylic acid, followed by its reduction to the target primary alcohol. The precursor carboxylic acid is typically synthesized via the catalytic hydrogenation of commercially available benzofuran-2-carboxylic acid.

Q2: Can I use sodium borohydride (NaBH₄) to reduce 2,3-dihydrobenzofuran-2-carboxylic acid?

A2: No, sodium borohydride is not a sufficiently strong reducing agent to reduce carboxylic acids.[1] You must use a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to achieve this transformation effectively.[1][2]

Q3: My LiAlH₄ reduction is giving a low yield. What are the potential causes?

A3: Low yields in LiAlH₄ reductions can stem from several factors. The most common issues include the deactivation of the LiAlH₄ reagent by moisture, incomplete reaction, or product loss during the workup.[1] Ensure you are using anhydrous solvents and proper inert atmosphere techniques. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to confirm the complete consumption of the starting material. The workup procedure, which often involves the formation of aluminum salts, can also lead to the trapping of the polar alcohol product, thus reducing the isolated yield.[1]

Q4: The workup of my LiAlH₄ reduction is problematic, forming a gelatinous precipitate. How can I improve this?

A4: The formation of a gelatinous aluminum hydroxide precipitate during the aqueous quench of LiAlH₄ reactions is a common issue that can complicate product isolation.[1] A carefully controlled, staged quench is recommended.[3] This typically involves the slow, sequential addition of water, followed by a dilute acid solution, all while cooling the reaction mixture. An alternative is the Fieser workup, which involves the sequential addition of a specific amount of water, then 15% aqueous sodium hydroxide, and finally more water, which can lead to a more granular precipitate that is easier to filter.

Q5: Are there any alternative methods to synthesize the 2,3-dihydrobenzofuran core?

A5: Yes, several alternative methods exist for constructing the 2,3-dihydrobenzofuran scaffold, which could be adapted to synthesize the target molecule. These include annulation strategies, photocatalytic reactions, and transition metal-catalyzed cyclizations.[4][5] For instance, reactions starting from 2-allylphenol derivatives can be used to form the dihydrobenzofuran ring.

Troubleshooting Guides

Problem 1: Low or No Yield in the Hydrogenation of Benzofuran-2-carboxylic Acid
Possible Cause Troubleshooting Step
Inactive Catalyst Use fresh, high-quality Palladium on Carbon (Pd/C). Ensure the catalyst has not been exposed to air or moisture for extended periods.
Insufficient Hydrogen Pressure Verify the hydrogen pressure is within the recommended range (e.g., 65-70 psi). Ensure there are no leaks in the hydrogenation apparatus.
Inadequate Reaction Time This hydrogenation can be slow.[4] Monitor the reaction progress by TLC or ¹H NMR to ensure the starting material is fully consumed before workup.
Poor Quality Starting Material Ensure the benzofuran-2-carboxylic acid is of high purity. Impurities can poison the catalyst.
Problem 2: Incomplete Reduction of 2,3-Dihydrobenzofuran-2-carboxylic Acid with LiAlH₄
Possible Cause Troubleshooting Step
Insufficient LiAlH₄ An excess of LiAlH₄ is required, as the first equivalent is consumed in an acid-base reaction with the carboxylic acid to produce hydrogen gas.[3][6] Use at least 1.5-3.0 molar equivalents of LiAlH₄.
Deactivated LiAlH₄ LiAlH₄ reacts violently with water.[7] Use anhydrous solvents (e.g., dry THF or diethyl ether) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction Temperature Too Low While the initial addition is often done at 0 °C for safety, the reaction may require warming to room temperature or even gentle reflux to go to completion. Monitor by TLC.
Problem 3: Formation of Impurities During LiAlH₄ Reduction
Possible Cause Troubleshooting Step
Unreacted Starting Material See "Incomplete Reduction" above. Increase the amount of LiAlH₄ and/or the reaction time/temperature.
Formation of Aldehyde Intermediate The intermediate aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further; it is not typically isolated.[3][7] If detected, it indicates a highly incomplete reaction.
Side Reactions from Workup A vigorous or uncontrolled quench can lead to side reactions. Add the quenching agents slowly and with efficient cooling.

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of 2,3-Dihydrobenzofuran-2-carboxylic Acid
ParameterCondition
Starting Material Benzofuran-2-carboxylic acid
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Ethyl Acetate
Hydrogen Pressure 65-70 psi
Reaction Time 2 days
Reported Yield 74%

Data sourced from a typical laboratory procedure.

Table 2: General Reaction Parameters for the LiAlH₄ Reduction to this compound
ParameterGeneral Guideline
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Molar Equivalents of LiAlH₄ 1.5 - 3.0
Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
Reaction Temperature 0 °C to reflux
Workup Sequential addition of H₂O and dilute acid (e.g., H₂SO₄)

These are general conditions; specific optimization may be required.

Experimental Protocols

Synthesis of 2,3-Dihydrobenzofuran-2-carboxylic Acid

This protocol is based on established literature procedures.

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve benzofuran-2-carboxylic acid in ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 65-70 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 48 hours, monitoring the hydrogen uptake.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate-hexane) to yield pure 2,3-dihydrobenzofuran-2-carboxylic acid.

Synthesis of this compound

Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out by trained personnel in a fume hood under an inert atmosphere.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5-3.0 eq.) in anhydrous diethyl ether or THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition of Starting Material: Dissolve 2,3-dihydrobenzofuran-2-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours. Gentle refluxing may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This should be followed by the dropwise addition of a 10-15% aqueous solution of sodium hydroxide, and then again by water. Alternatively, a dilute acid solution can be used for the quench after the initial addition of water.

  • Workup: The resulting precipitate is removed by filtration, and the filter cake is washed thoroughly with ether or THF. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Reduction to Target Molecule Benzofuran-2-carboxylic Acid Benzofuran-2-carboxylic Acid Hydrogenation Hydrogenation Benzofuran-2-carboxylic Acid->Hydrogenation Pd/C, H₂ 2,3-Dihydrobenzofuran-2-carboxylic Acid 2,3-Dihydrobenzofuran-2-carboxylic Acid Hydrogenation->2,3-Dihydrobenzofuran-2-carboxylic Acid Reduction Reduction 2,3-Dihydrobenzofuran-2-carboxylic Acid->Reduction 1. LiAlH₄ 2. H₂O workup This compound This compound Reduction->this compound

Caption: Overall synthetic workflow for this compound.

TroubleshootingWorkflow Start Low Yield in LiAlH₄ Reduction CheckMoisture Anhydrous conditions? Start->CheckMoisture CheckReagent Sufficient LiAlH₄? CheckMoisture->CheckReagent Yes UseDry Use anhydrous solvents & inert atm. CheckMoisture->UseDry No CheckCompletion Reaction complete (TLC)? CheckReagent->CheckCompletion Yes IncreaseReagent Increase molar equivalents of LiAlH₄ CheckReagent->IncreaseReagent No CheckWorkup Product loss during workup? CheckCompletion->CheckWorkup Yes IncreaseTimeTemp Increase reaction time/temperature CheckCompletion->IncreaseTimeTemp No OptimizeWorkup Optimize quench & extraction procedure CheckWorkup->OptimizeWorkup Yes Success Yield Improved CheckWorkup->Success No UseDry->CheckReagent IncreaseReagent->CheckCompletion IncreaseTimeTemp->CheckWorkup OptimizeWorkup->Success

Caption: Troubleshooting decision tree for LiAlH₄ reduction.

References

Purification challenges and strategies for (2,3-Dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of (2,3-Dihydrobenzofuran-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from its physicochemical properties. Key difficulties include:

  • Presence of Structurally Similar Impurities: Byproducts from the synthesis, such as starting materials or isomers, can be difficult to separate due to similar polarities.

  • Chirality: As a chiral molecule, separating the enantiomers requires specialized chiral chromatography techniques.

  • Tendency to Oil Out: The compound may not readily crystallize, often forming an oil, which complicates purification by recrystallization.

  • Sensitivity to Acidic Conditions: The benzofuran ring system can be sensitive to acidic conditions, potentially leading to degradation on standard silica gel.

Q2: What are the recommended initial purification methods for crude this compound?

A2: For initial purification of the crude product, flash column chromatography on silica gel is the most common and effective method. This technique is generally sufficient to remove baseline impurities and unreacted starting materials. For thermally stable compounds, distillation under reduced pressure can also be a viable option.

Q3: My compound is still impure after column chromatography. What should I do next?

A3: If impurities persist after initial column chromatography, consider the following strategies:

  • Optimize Chromatography Conditions: A shallower solvent gradient during elution can improve the separation of closely eluting compounds.

  • Recrystallization: This is a powerful technique for removing minor impurities. Experiment with different solvent systems to find one in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Alternative Stationary Phase: If you suspect degradation on silica gel, consider using a less acidic stationary phase like neutral alumina.

Q4: How can I separate the enantiomers of this compound?

A4: Separation of the enantiomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) . This requires a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs are often effective for this class of compounds.

Troubleshooting Guides

Issue 1: Low Recovery from Silica Gel Column Chromatography

Possible Cause:

  • Decomposition on Acidic Silica Gel: The benzofuran moiety can be sensitive to the acidic nature of standard silica gel, leading to degradation of the product on the column.

  • Irreversible Adsorption: The hydroxyl group can interact strongly with the silica gel, leading to poor elution and recovery.

  • Inappropriate Eluent System: The chosen solvent system may not be optimal for eluting the compound efficiently.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry in the eluent system containing a small amount of a base, such as 1-2% triethylamine.

  • Use an Alternative Stationary Phase: Switch to a more neutral stationary phase, such as neutral alumina.

  • Optimize Eluent System: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Employ Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography with applied pressure to increase the flow rate.

Issue 2: Persistent Impurities After Purification

Possible Cause:

  • Co-elution of Structurally Similar Impurities: Byproducts with similar polarity to this compound may co-elute during chromatography.

  • Formation of an Azeotrope: The compound may form an azeotrope with a solvent or impurity, making separation by distillation difficult.

Troubleshooting Steps:

  • Recrystallization: This is a highly effective method for removing small amounts of impurities. Experiment with various solvent systems.

  • Optimize Chromatography: If recrystallization is not successful, re-run the column chromatography using a shallower solvent gradient to improve separation.

  • Preparative TLC or HPLC: For small-scale purifications where high purity is critical, preparative TLC or HPLC can provide excellent separation.

Issue 3: Compound Oils Out During Recrystallization

Possible Cause:

  • High Concentration of Impurities: The presence of impurities can lower the melting point and inhibit crystal lattice formation.

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent, preventing the compound from precipitating.

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal growth.

Troubleshooting Steps:

  • Ensure High Purity Starting Material: Attempt to remove the majority of impurities by column chromatography before attempting recrystallization.

  • Solvent Screening: Experiment with a variety of single and mixed solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool further in a refrigerator. Avoid placing the hot solution directly into an ice bath.

  • Scratching and Seeding: Initiate crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.

  • Trituration: If the compound oils out, try to solidify it by adding a non-polar solvent in which the oil is insoluble and stirring vigorously.

Data Presentation

Table 1: Representative Column Chromatography Purification Data for this compound Derivatives

EntryStationary PhaseEluent System (v/v)Purity (%)Yield (%)Reference Compound
1Silica GelHexane / Ethyl Acetate (9:1)>95853-Methyl-2,3-dihydrobenzofuran-3-yl)methanol
2Silica GelPetroleum Ether / Ethyl Acetate (5:1)>9890(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol
3Neutral AluminaDichloromethane / Methanol (98:2)>9788This compound

Table 2: Representative Recrystallization Data for this compound Derivatives

EntrySolvent SystemPurity (%)Yield (%)Reference Compound
1Ethanol / Water>99753-Methyl-2,3-dihydrobenzofuran-3-yl)methanol
2Hexane / Ethyl Acetate>9880(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol
3Toluene>9970This compound

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring an even and compact bed. Add a thin layer of sand to the top of the silica gel.

  • Equilibration: Elute the column with the initial solvent system until the packing is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the column.

  • Elution: Begin elution with the initial solvent system. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Dissolution: In a flask, dissolve the impure this compound in the minimum amount of a suitable hot solvent (e.g., Toluene or an Ethanol/Water mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. For better yield, the flask can be placed in a refrigerator or an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude Crude Product Column Column Chromatography Crude->Column Initial Cleanup Recrystallization Recrystallization Column->Recrystallization Further Purification TLC TLC Analysis Column->TLC Fraction Analysis Purity Purity & Yield Determination Recrystallization->Purity TLC->Column Optimize Eluent Pure Pure Product Purity->Pure

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue q1 Low Recovery from Column? start->q1 q2 Persistent Impurities? start->q2 q3 Oiling Out? start->q3 a1_1 Deactivate Silica q1->a1_1 a1_2 Use Alumina q1->a1_2 a1_3 Optimize Eluent q1->a1_3 a2_1 Recrystallize q2->a2_1 a2_2 Shallow Gradient q2->a2_2 a3_1 Slow Cooling q3->a3_1 a3_2 Solvent Screen q3->a3_2 a3_3 Seed/Scratch q3->a3_3

Caption: Logical troubleshooting guide for common purification challenges.

Improving the yield and stereoselectivity of (2,3-Dihydrobenzofuran-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and stereoselectivity of (2,3-Dihydrobenzofuran-2-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the stereoselective synthesis of this compound?

A1: A prevalent and effective strategy is a two-step approach. The first step involves the asymmetric synthesis of a chiral precursor, typically 2,3-dihydrobenzofuran-2-carboxylic acid or its ester. This is often achieved through catalytic enantioselective methods. The second step is the stereospecific reduction of the carboxylic acid or ester to the desired primary alcohol, this compound.

Q2: Which catalytic systems are recommended for the enantioselective synthesis of the 2,3-dihydrobenzofuran core?

A2: Several catalytic systems have demonstrated high efficacy. Palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, have shown excellent regio- and enantiocontrol.[1] Rhodium-catalyzed intramolecular C-H insertion of aryldiazoacetates is another powerful method for creating the cis-2,3-dihydrobenzofuran structure with high diastereo- and enantioselectivity.[2][3] Additionally, organocatalytic methods using bifunctional quinine-derived squaramides can afford high enantiomeric excess under mild conditions.[4][5]

Q3: How can I reduce the 2,3-dihydrobenzofuran-2-carboxylic acid intermediate to this compound without racemization?

A3: The reduction of the carboxylic acid to the alcohol should be performed under mild conditions to avoid racemization. Common reducing agents like lithium aluminum hydride (LAH) or borane (BH3) complexes are generally effective and do not typically affect the stereocenter at the C2 position. It is crucial to perform the reaction at low temperatures (e.g., 0 °C to room temperature) and to carefully quench the reaction to avoid side reactions.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Yes, research is moving towards more sustainable methods. Organocatalysis, for instance, avoids the use of heavy metals.[4][5] Furthermore, the use of safer solvents and optimizing reaction conditions to reduce energy consumption and waste are key aspects of green chemistry that can be applied to various synthetic routes. Some iron-catalyzed reactions are also being explored as a more economical and less toxic alternative to other transition metals.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Cyclization Step 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Poor quality of starting materials or reagents. 4. Incorrect solvent.1. For palladium catalysts, ensure the use of high-purity catalyst and ligands; consider catalyst activation if necessary.[7] 2. Systematically screen temperatures. While higher temperatures can increase reaction rates, they may also lead to decomposition.[7] 3. Purify starting materials and ensure reagents are anhydrous and of high purity. 4. Screen a range of solvents with varying polarities. For some palladium-catalyzed cyclizations, polar aprotic solvents like DMF or DMSO have proven effective.[8]
Low Enantioselectivity / Diastereoselectivity 1. Inappropriate chiral ligand or catalyst. 2. Racemization during the reaction or workup. 3. Incorrect catalyst loading.1. The choice of chiral ligand is critical. For rhodium-catalyzed C-H insertion, N-phthaloyl- or N-benzene-fused-phthaloyl-(S)-amino acids as chiral bridging ligands have shown high enantioselectivity.[2] For organocatalyzed reactions, the structure of the cinchona alkaloid derivative can significantly impact stereoselectivity.[4][5] 2. Maintain mild reaction conditions, especially temperature. Avoid harsh acidic or basic conditions during workup. 3. Optimize the catalyst loading; sometimes a lower loading can improve selectivity.[5]
Formation of Side Products (e.g., Ring-Opened Products) 1. Reaction temperature is too high. 2. Presence of water or other nucleophiles. 3. Incorrect choice of base or other additives.1. Lower the reaction temperature and monitor the reaction progress closely to avoid over-reaction. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. The choice of base can be crucial. For instance, in some palladium-catalyzed reactions, the use of a specific base can influence the reaction pathway.
Incomplete Reduction of the Carboxylic Acid 1. Insufficient amount of reducing agent. 2. Deactivated reducing agent. 3. Low reaction temperature or short reaction time.1. Increase the equivalents of the reducing agent (e.g., LAH or BH3). 2. Use a fresh bottle of the reducing agent. 3. Allow the reaction to stir for a longer period or let it warm to room temperature if the reaction is sluggish at lower temperatures.

Data Presentation: Comparison of Catalytic Systems for Dihydrobenzofuran Synthesis

The following table summarizes the performance of various catalytic systems in the synthesis of chiral 2,3-dihydrobenzofuran derivatives, which are precursors to this compound.

Catalytic System Substrates Yield (%) Enantiomeric Excess (ee %) Diastereomeric Ratio (dr) Reference
Rh₂(S-PTTL)₄Aryldiazoacetatesup to 94up to 94cis only[2]
Pd/TY-Phoso-bromophenols + 1,3-dienesHighHighN/A[1]
Quinine-derived squaramideα/β-naphthols + (Z)-α-bromonitroalkenesup to 92up to >99N/A[4][5]
Pd(0)/Pd(II)Benzofurans + Aryl iodidesup to 100N/A (racemic)N/A[9]
Cinchona Alkaloid Ammonium Saltso-quinone methides + ammonium ylidesup to 88up to 99>95:5 (trans)[10]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of 2,3-Dihydrobenzofuran-2-carboxylic Acid via Rhodium-Catalyzed C-H Insertion

This protocol is a generalized procedure based on rhodium-catalyzed intramolecular C-H insertion reactions.[2][3]

  • Preparation of the Aryldiazoacetate Precursor: Synthesize the aryldiazoacetate from the corresponding 2-allyloxyphenylacetic acid using standard procedures (e.g., reaction with a diazo transfer reagent).

  • Cyclization Reaction:

    • To a solution of the aryldiazoacetate (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under an argon atmosphere, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-PTTL)₄, 1-5 mol%).

    • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the enantioenriched 2,3-dihydrobenzofuran-2-carboxylic acid ester.

  • Hydrolysis (if starting from an ester):

    • Dissolve the ester in a mixture of THF, methanol, and water.

    • Add an excess of a base (e.g., NaOH or LiOH) and stir at room temperature or with gentle heating until the hydrolysis is complete.

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Protocol 2: Reduction of 2,3-Dihydrobenzofuran-2-carboxylic Acid to this compound
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of the enantioenriched 2,3-dihydrobenzofuran-2-carboxylic acid (1.0 eq) in dry THF.

  • Reduction:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of a reducing agent (e.g., lithium aluminum hydride (1.5-2.0 eq) in THF or borane-THF complex (1.5-2.0 eq)) dropwise.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quenching:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly add water dropwise, followed by a 15% aqueous solution of NaOH, and then more water to quench the excess reducing agent.

    • Stir the resulting mixture until a white precipitate forms.

  • Workup and Purification:

    • Filter the mixture through a pad of celite, washing with THF or ethyl acetate.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude alcohol by column chromatography on silica gel to obtain pure this compound.

Visualizations

Caption: Synthetic workflow for this compound.

catalytic_cycle catalyst Rh₂(L*)₄ Catalyst intermediate1 Rh-Carbene Intermediate catalyst->intermediate1 + Substrate - N₂ substrate Aryldiazoacetate ch_insertion Intramolecular C-H Insertion intermediate1->ch_insertion product_release Product Release ch_insertion->product_release product_release->catalyst Regenerates Catalyst product Chiral Dihydrobenzofuran Ester product_release->product

Caption: Simplified catalytic cycle for Rh-catalyzed C-H insertion.

References

Troubleshooting guide for the derivatization of the hydroxyl group in (2,3-Dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Derivatization of (2,3-Dihydrobenzofuran-2-yl)methanol

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of the primary hydroxyl group in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the hydroxyl group of this compound?

A1: The primary alcohol of this compound can be derivatized through several common methods, primarily by converting the hydroxyl group into an ether, ester, or silyl ether.[1][2] These protecting groups are used to temporarily mask the reactive hydroxyl group to prevent unwanted reactions during subsequent synthetic steps.[3]

  • Silylation: This is a widely used method due to the ease of introduction and removal of silyl ethers.[2] Common reagents include tert-butyldimethylsilyl chloride (TBDMSCl) and trimethylsilyl chloride (TMSCl).[4]

  • Acylation (Esterification): This involves reacting the alcohol with an acyl halide (like acetyl chloride) or an acid anhydride (like acetic anhydride) to form an ester.[5]

  • Ether Formation: The Williamson ether synthesis is a versatile method where an alkoxide is reacted with an alkyl halide.[6][7] Another method is acid-catalyzed dehydration, though this is typically more suitable for producing symmetrical ethers from simple primary alcohols.[6][8]

Q2: I am observing low to no product yield. What are the potential causes and solutions?

A2: Low or no yield in derivatization reactions can stem from several factors. Here are some common issues and how to address them:

  • Poor Reagent Quality: Derivatization reagents can degrade if not stored properly. Ensure you are using fresh, high-quality reagents.[9]

  • Insufficient Reagent: An inadequate amount of the derivatizing agent will lead to an incomplete reaction. It is generally recommended to use a significant molar excess of the reagent.[9]

  • Presence of Moisture: Many derivatization reactions are sensitive to water, which can consume the reagent or decompose the formed derivative. Always use anhydrous solvents and glassware, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Suboptimal Reaction Conditions: The reaction time and temperature may need optimization. While some reactions, like the silylation of simple alcohols, can be rapid at room temperature, more sterically hindered alcohols or less reactive reagents may require elevated temperatures and longer reaction times.

  • Steric Hindrance: The hydroxyl group in this compound is a primary alcohol, which is generally the most reactive due to less steric hindrance.[10] However, the bulky benzofuran ring system could still influence reactivity with very bulky derivatizing agents.

Q3: My reaction is incomplete, and I see starting material remaining. What should I do?

A3: An incomplete reaction is a common issue. Consider the following troubleshooting steps:

  • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal time.

  • Increase Reagent Stoichiometry: Add a greater excess of the derivatizing agent and any necessary catalysts or bases. For silylations, a 2:1 molar ratio of reagent to active hydrogens is a good starting point.

  • Use a More Reactive Reagent: If a particular silylating agent is not effective, consider one that is more reactive. For example, trimethylsilyl iodide is more reactive than trimethylsilyl chloride.[11] For acylations, acyl chlorides are generally more reactive than acid anhydrides.

  • Choice of Base/Catalyst: The choice and amount of base or catalyst can be critical. For silylations with silyl chlorides, a base like triethylamine or imidazole is typically used.[12] For acylations, a weak base like pyridine can prevent side reactions.[13]

Q4: I am observing the formation of side products. How can I minimize them?

A4: Side product formation can complicate purification and reduce the yield of the desired product. Here are some strategies to minimize them:

  • Control Reaction Temperature: Exothermic reactions can sometimes lead to side products. Running the reaction at a lower temperature (e.g., in an ice bath) can help control the reaction rate and improve selectivity.

  • Optimize Base Selection: In acylation reactions, using a weak base like pyridine can prevent acid-catalyzed side reactions such as the formation of ethers or alkyl halides.[13] Strong bases in Williamson ether synthesis can promote elimination (E2) reactions, especially with secondary or tertiary alkyl halides.[7][14]

  • Purification of Starting Materials: Ensure that the starting this compound is pure. Impurities can lead to unexpected side reactions.

  • Post-Derivatization Cleanup: A cleanup step after the reaction can remove reagent-related artifacts and byproducts. This can involve washing with water or a saturated sodium bicarbonate solution followed by extraction.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Yield 1. Reagent degradation.- Use fresh, high-quality derivatizing agents.[9]
2. Insufficient amount of reagent.- Increase the molar excess of the derivatizing agent.[9]
3. Presence of moisture.- Use anhydrous solvents and glassware.[9] - Perform the reaction under an inert atmosphere (N₂ or Ar).
4. Suboptimal reaction conditions.- Optimize reaction time and temperature; monitor by TLC or GC.
Incomplete Reaction 1. Insufficient reaction time/temperature.- Increase reaction time and/or gently heat the mixture.
2. Inadequate stoichiometry of reagents.- Increase the molar ratio of the derivatizing agent and catalyst/base.
3. Low reactivity of the derivatizing agent.- Switch to a more reactive agent (e.g., TMSI instead of TMSCl).[11]
Formation of Side Products 1. Reaction temperature is too high.- Run the reaction at a lower temperature (e.g., 0 °C).
2. Inappropriate base used.- For acylations, use a weak base like pyridine to prevent acid-catalyzed side reactions.[13] - For Williamson ether synthesis, avoid strong bases with sterically hindered alkyl halides to minimize elimination.[7][14]
3. Impure starting materials.- Purify the this compound before the reaction.
Difficulty in Product Purification 1. Excess reagent or byproducts.- Perform a post-derivatization aqueous wash to remove water-soluble impurities.[9] - Use column chromatography for purification.
2. Similar polarity of product and impurities.- Optimize the solvent system for column chromatography to achieve better separation.

Detailed Experimental Protocols

Protocol 1: Silylation using TBDMSCl
  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add imidazole (1.5-2.5 equivalents).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2-1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acylation using Acetic Anhydride
  • Dissolve this compound (1 equivalent) in anhydrous pyridine or a mixture of DCM and triethylamine.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 equivalents) dropwise. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Williamson Ether Synthesis for Methyl Ether
  • To a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add methyl iodide (1.5 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_methods Derivatization Methods cluster_products Derivatized Products start This compound silylation Silylation (e.g., TBDMSCl, Imidazole) start->silylation acylation Acylation (e.g., Ac₂O, Pyridine) start->acylation etherification Etherification (e.g., NaH, MeI) start->etherification silyl_ether Silyl Ether Derivative silylation->silyl_ether ester Ester Derivative acylation->ester ether Ether Derivative etherification->ether

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Derivatization start Low Yield or Incomplete Reaction? check_reagents Check Reagent Quality & Stoichiometry start->check_reagents Yes side_products Side Products Observed? start->side_products No check_conditions Optimize Reaction Conditions (Time, Temperature) check_reagents->check_conditions check_moisture Ensure Anhydrous Conditions check_conditions->check_moisture check_moisture->side_products optimize_base Optimize Base/Catalyst side_products->optimize_base Yes success Successful Derivatization side_products->success No control_temp Control Reaction Temperature optimize_base->control_temp purify_start Purify Starting Material control_temp->purify_start purify_start->success

Caption: Troubleshooting decision tree for derivatization reactions.

Caption: General chemical transformation for hydroxyl group derivatization.

References

Technical Support Center: Overcoming Poor Solubility of (2,3-Dihydrobenzofuran-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the poor solubility of (2,3-Dihydrobenzofuran-2-yl)methanol derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous assay buffers?

A1: this compound derivatives, like many benzofuran compounds, often possess a hydrophobic molecular structure. This characteristic leads to low solubility in aqueous solutions such as cell culture media or biological buffers.[1][2][3] When the concentration of the compound surpasses its solubility limit in the aqueous environment, it can precipitate out of solution.[1]

Q2: What is the initial and most direct method to solubilize these derivatives for in vitro assays?

A2: The most straightforward initial approach is to use a co-solvent. This involves preparing a high-concentration stock solution of your compound in a water-miscible organic solvent, which can then be diluted to the final desired concentration in your aqueous assay medium.[3]

Q3: Which co-solvents are recommended, and what are the maximum final concentrations to use in cell-based assays?

A3: Dimethyl sulfoxide (DMSO) and ethanol are the most common co-solvents for preparing stock solutions.[3] It is critical to keep the final concentration of the co-solvent low to prevent cytotoxicity. For most cell lines, the final DMSO concentration should be maintained below 0.5%, although some less sensitive cell lines might tolerate up to 1%.[1][4] Primary cells are generally more sensitive to organic solvents.[1] Always include a vehicle control in your experiments to assess the effect of the co-solvent on your specific assay.[1]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A4: Compound precipitation upon dilution is a frequent challenge with poorly soluble molecules.[1][2] This indicates that the compound's solubility limit has been exceeded in the final aqueous solution. Please refer to the Troubleshooting Guide below for detailed strategies to resolve this issue, including the use of alternative formulation strategies.

Q5: What are more advanced methods to improve the solubility of my compounds if co-solvents are insufficient or interfere with my assay?

A5: Several advanced formulation strategies can enhance the solubility of poorly water-soluble compounds. These include:

  • Cyclodextrin Encapsulation: Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic interior that can encapsulate the poorly soluble drug, increasing its aqueous solubility.[1][5][6]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and bioavailability.[1][5][6][7]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1][7][8]

Troubleshooting Guide: Compound Precipitation

This guide provides a systematic approach to address precipitation of this compound derivatives during your experiments.

Initial Troubleshooting Steps
ProblemObservationRecommended Action
Precipitation upon dilution of stock solution The solution becomes cloudy or contains visible particles immediately after adding the stock solution to the aqueous buffer.Verify Final Co-solvent Concentration: Ensure the final concentration of your co-solvent (e.g., DMSO) is not too high. For cell-based assays, aim for ≤0.5%.[1] Optimize Dilution Method: Add the stock solution to the aqueous buffer while vortexing to promote rapid dispersion. Gentle Warming: Briefly warm the solution to 37°C, as a slight temperature increase can improve solubility for some compounds.[2][3] Be mindful of the thermal stability of your derivative. Sonication: Use a bath sonicator for 5-10 minutes to help break down small aggregates and improve dissolution.[1][2]
Precipitation during incubation The initially clear solution becomes cloudy over the course of the experiment.Assess Compound Stability: The compound may be unstable in the assay medium. Reduce Incubation Time: If the experimental design allows, consider shortening the incubation period. Evaluate Media Components: The compound may be interacting with components in the cell culture medium, leading to precipitation. Consider using a simpler buffer for initial solubility tests.
Low or inconsistent bioactivity Assay results show high variability or lower than expected activity.Confirm Compound is in Solution: Precipitated compound is not bioavailable. Visually inspect your assay plates for any signs of precipitation. Consider Advanced Formulations: If simple co-solvent systems are not effective, explore the use of cyclodextrins, lipid-based formulations, or nanosuspensions to improve solubility and bioavailability.[1][5][6][7][8]

Troubleshooting Workflow for Compound Precipitation

G start Start: Compound Precipitation Observed check_dmso Verify Final DMSO Concentration (<=0.5%) start->check_dmso adjust_dmso Adjust Dilution to Lower DMSO% check_dmso->adjust_dmso Too High vortex Optimize Dilution (Vortexing, Sonication) check_dmso->vortex Concentration OK adjust_dmso->vortex warm Gentle Warming (37°C) vortex->warm reassess Re-evaluate for Precipitation warm->reassess advanced Consider Advanced Formulation Strategies reassess->advanced Persistent success Proceed with Assay reassess->success Resolved advanced->success Successful fail Consult Further or Synthesize Analogs advanced->fail Unsuccessful

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the this compound derivative.

    • Add 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. If necessary, gentle warming or brief sonication can be applied. Visually inspect to confirm no undissolved particles remain.[1]

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution into the cell culture medium or aqueous buffer to achieve the final desired concentrations.

    • It is crucial to add the stock solution to the aqueous medium while vortexing to facilitate rapid mixing and minimize precipitation.

Protocol 2: Solubilization using Cyclodextrins (Kneading Method)
  • Determine Molar Ratio: Based on literature or preliminary experiments, determine the optimal molar ratio of the compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Preparation of the Inclusion Complex:

    • Create a paste by mixing the compound and cyclodextrin with a small amount of a water-miscible solvent like a water-ethanol mixture.

    • Knead the paste thoroughly for 45-60 minutes.

    • Dry the product in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.[1]

  • Dissolution for Assay:

    • The resulting solid inclusion complex can then be dissolved in the aqueous buffer or cell culture medium for the biological assay.

Data Presentation

Table 1: Comparison of Common Solubilization Strategies
StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Increases the polarity of the solvent system, allowing for the dissolution of hydrophobic compounds.Simple, rapid, and suitable for high-throughput screening.[3]Can be toxic to cells at higher concentrations (typically >0.5-1%).[1][4] May interfere with some assays. Can cause compound precipitation upon dilution.
Cyclodextrins Encapsulates the hydrophobic compound within its cavity, presenting a hydrophilic exterior.[1][5][6]Can significantly increase aqueous solubility. Biocompatible and generally have low toxicity.May not be suitable for all compound structures. The complexation process can be more time-consuming. Can sometimes interact with assay components.
Lipid-Based Formulations The compound is dissolved in a lipid carrier, which can form emulsions or micelles in aqueous media.[5][6][7]Can greatly enhance the solubility of highly lipophilic compounds. May improve bioavailability in in vivo studies.The formulation can be complex to prepare. The lipids and surfactants used may have their own biological effects.
Nanosuspensions Reduces the particle size of the compound, increasing the surface area for dissolution.[1][7][8]Increases dissolution rate. Can be a suitable approach for compounds that are difficult to solubilize by other means.Requires specialized equipment (e.g., homogenizers, mills). May have issues with physical stability (particle aggregation) over time.

Visualization of Key Concepts

Decision Pathway for Selecting a Solubilization Method

G start Start: Poorly Soluble Derivative cosolvent Attempt Solubilization with Co-solvent (e.g., DMSO) start->cosolvent soluble_tolerant Is Compound Soluble and Assay Tolerant? cosolvent->soluble_tolerant proceed Proceed with Assay soluble_tolerant->proceed Yes cyclodextrin Try Cyclodextrin Encapsulation soluble_tolerant->cyclodextrin No soluble_advanced Is Compound Soluble? cyclodextrin->soluble_advanced lipid Explore Lipid-Based Formulations nano Consider Nanosuspension lipid->nano end Re-evaluate Compound or Synthesize Analogs nano->end soluble_advanced->proceed Yes soluble_advanced->lipid No

Caption: Decision pathway for selecting a solubilization method.

References

Preventing racemization during reactions with chiral (2,3-Dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving chiral (2,3-Dihydrobenzofuran-2-yl)methanol. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preventing racemization and maintaining the stereochemical purity of this important chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity. For this compound, the chiral center is the carbon atom bearing the hydroxyl group. This center is susceptible to racemization, particularly under harsh reaction conditions, which is a major concern in pharmaceutical development where a specific enantiomer is often the active drug substance.

Q2: What are the primary mechanisms that cause racemization in this molecule?

A2: The primary mechanism for racemization in benzylic alcohols like this compound is through the formation of a planar, achiral carbocation intermediate.[1][2][3] This typically occurs under acidic conditions where the hydroxyl group is protonated and leaves as a water molecule. The resulting carbocation can then be attacked by a nucleophile from either face with equal probability, leading to a racemic product. Strong bases can also potentially cause racemization, although this is less common for this specific structure compared to compounds with acidic alpha-protons.[4]

Q3: At which stages of an experimental workflow is racemization most likely to occur?

A3: Racemization can happen at multiple stages of a synthetic sequence[4]:

  • During the main reaction: Harsh conditions, such as high temperatures or the use of strong acids or bases, can promote the formation of achiral intermediates.[4]

  • During aqueous work-up: Using strong acidic or basic solutions to neutralize the reaction mixture can inadvertently cause racemization of the final product.[4]

  • During purification: Chromatographic purification using acidic media like standard silica gel can lead to racemization of sensitive compounds.[4]

Q4: Can protecting the hydroxyl group help prevent racemization?

A4: Yes, protecting the alcohol is a key strategy.[4] Converting the hydroxyl group into a less labile functional group, such as a silyl ether (e.g., TMS, TBDMS) or an acetal, can prevent the formation of the carbocation intermediate that leads to racemization.[5][6] The choice of protecting group is critical; it must be stable to the subsequent reaction conditions and easily removable without affecting the chiral center.[5]

Troubleshooting Guide

Issue 1: Significant loss of enantiomeric excess (% ee) is observed after a substitution reaction (e.g., esterification, etherification).

Possible Cause Recommended Solution
Harsh Reaction Conditions Optimize Reaction Conditions: Lower the reaction temperature. Cryogenic conditions can be effective in minimizing racemization.[4] Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.[4]
Strongly Acidic or Basic Reagents Use Milder Reagents: If using acid catalysis, consider weaker acids or solid acid catalysts that can be filtered off.[7] For base-mediated reactions, use non-nucleophilic organic bases like triethylamine or diisopropylethylamine instead of strong inorganic bases.[4]
Solvent Effects Screen Solvents: The solvent can stabilize intermediates that are prone to racemization.[4] Screen a range of solvents, moving from polar protic to polar aprotic or nonpolar solvents to find the optimal balance between reactivity and stereochemical retention.[4] Toluene has been noted in some cases to help preserve optical purity in sensitive reactions like the Mitsunobu reaction.[8]
Inappropriate Reaction Type Consider Stereospecific Reactions: For substitutions, the Mitsunobu reaction is designed to proceed with a clean inversion of stereochemistry.[9][10] While generally reliable, care must be taken with reagent choice and conditions to avoid side reactions that can lead to racemization.[8][11]

Issue 2: The enantiomeric excess decreases after purification.

Possible Cause Recommended Solution
Acidic Stationary Phase Neutralize or Change Stationary Phase: Standard silica gel is acidic and can cause racemization.[4] Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a neutral stationary phase like alumina for chromatography.[4]
Thermal Instability Use Gentle Purification Methods: If the product is thermally labile, avoid high temperatures during solvent removal. Use a rotary evaporator at a low temperature and appropriate vacuum.

Data Presentation: Effect of Conditions on Stereochemical Outcome

The following table provides illustrative data on how reaction conditions can affect the enantiomeric excess (% ee) of a product derived from a chiral benzylic alcohol.

EntryReaction TypeBase/AcidSolventTemperature (°C)Time (h)Product % ee
1TosylationPyridineCH₂Cl₂0 to 25499
2TosylationTriethylamineCH₂Cl₂25498
3Acid-catalyzed EtherificationH₂SO₄ (cat.)Dioxane801245[2]
4Mitsunobu EsterificationDEAD/PPh₃THF02>98 (inversion)[12]
5Mitsunobu EsterificationDEAD/PPh₃THF601285 (inversion)[8]
6Silyl Ether ProtectionImidazoleDMF251>99

Note: This data is representative and compiled from general principles for chiral benzylic alcohols. Actual results may vary.

Experimental Protocols

Protocol 1: Stereoretentive Protection of this compound as a Silyl Ether

This protocol describes the protection of the chiral alcohol, which is a crucial step to prevent racemization in subsequent reactions.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add enantiomerically pure (R)- or (S)-(2,3-Dihydrobenzofuran-2-yl)methanol (1.0 eq).

  • Solvent Addition: Dissolve the alcohol in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add imidazole (1.5 eq).

  • Silylating Agent Addition: Slowly add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is fully consumed.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly or purified by chromatography on neutral alumina to yield the pure TBDMS-protected alcohol.

Protocol 2: Mitsunobu Esterification with Inversion of Stereochemistry

The Mitsunobu reaction is a powerful method for inverting the stereocenter of a secondary alcohol.[10]

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve enantiomerically pure this compound (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and a suitable carboxylic acid (e.g., benzoic acid) (1.2 eq) in anhydrous tetrahydrofuran (THF).[9]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.[9] Caution: Azodicarboxylates are hazardous.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC. The reaction is typically complete within a few hours.[9]

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography. Note that triphenylphosphine oxide is a major byproduct that needs to be removed.

Visualizations

RacemizationMechanism StartNode (R)-(2,3-Dihydrobenzofuran-2-yl)methanol Protonated Protonated Alcohol (Oxonium Ion) StartNode->Protonated + H⁺ Protonated->StartNode - H⁺ Carbocation Planar Carbocation (Achiral Intermediate) Protonated->Carbocation - H₂O (Rate-determining) ProductR (R)-Product Carbocation->ProductR + Nu⁻ (Attack from top face) ProductS (S)-Product Carbocation->ProductS + Nu⁻ (Attack from bottom face) Racemate Racemic Mixture ProductR->Racemate ProductS->Racemate

Caption: Acid-catalyzed racemization pathway via a planar carbocation.

PreventionWorkflow decision decision process process outcome outcome start Plan Reaction for Chiral Alcohol check_conditions Are harsh conditions (strong acid/base, high temp) required? start->check_conditions protect Protect Hydroxyl Group (e.g., Silyl Ether) check_conditions->protect Yes mild_conditions Use Mild Reagents & Low Temperature check_conditions->mild_conditions No run_reaction Perform Main Reaction protect->run_reaction deprotect Deprotect Alcohol (e.g., TBAF, mild acid) run_reaction->deprotect If protected workup Perform Work-up (Use buffered or mild aqueous solutions) run_reaction->workup If not protected deprotect->workup mild_conditions->run_reaction purify Purification Step workup->purify check_silica Is product sensitive to acid? purify->check_silica neutral_chrom Use Neutral Alumina or Deactivated Silica Gel check_silica->neutral_chrom Yes std_chrom Use Standard Silica Gel check_silica->std_chrom No final_product Enantiopure Product neutral_chrom->final_product std_chrom->final_product

Caption: Decision workflow for preventing racemization in experiments.

References

Technical Support Center: Catalyst Impurity Removal in (2,3-Dihydrobenzofuran-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing catalyst impurities from (2,3-Dihydrobenzofuran-2-yl)methanol and related reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound product has a persistent color, even after initial work-up. Could this be due to catalyst impurities?

A1: Yes, a persistent color (e.g., orange, brown, or black) in your final product is a common indicator of residual metal catalyst impurities, particularly from transition metals like palladium or rhodium which are often used in the synthesis of dihydrobenzofurans.[1] These metals can exist in various oxidation states and may form colored complexes with your product or residual ligands.

Q2: What are the common methods to remove residual metal catalysts from my reaction?

A2: Several methods are commonly employed to remove catalyst residues. The choice of method depends on the nature of the catalyst (homogeneous or heterogeneous), its oxidation state, and the properties of your product. Key methods include:

  • Metal Scavengers: These are solid-supported reagents (often silica or polymer-based) functionalized with groups that chelate and bind to the metal, allowing for its removal by filtration.[2][3]

  • Activated Carbon: A cost-effective adsorbent that can remove a variety of metal impurities and also help decolorize the product.[4][5]

  • Chromatography: Column chromatography or passing the reaction mixture through a plug of silica gel or Celite® can effectively trap insoluble catalyst particles.[3][6]

  • Crystallization: This can be an effective purification step to separate your crystalline product from soluble catalyst impurities.[3]

  • Extraction: Liquid-liquid extraction can sometimes be used to partition the catalyst or the product into different phases.[7]

Q3: How can I determine the concentration of residual catalyst in my final product?

A3: To accurately quantify residual metal content, especially in a pharmaceutical context, highly sensitive analytical techniques are required. The most common methods include:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a very sensitive technique capable of detecting metals at very low concentrations, down to parts per quadrillion (ppq) for some elements.[8][9] It is a standard method for quantifying elemental impurities in active pharmaceutical ingredients (APIs).[10]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): While generally less sensitive than ICP-MS, ICP-OES is another robust technique for elemental analysis.

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF): This can be a rapid and simple method for the determination of catalyst residues like palladium in APIs.[11]

  • Rapid Fluorescent Analysis: For palladium, specific reagents are available that produce a fluorescent product upon reaction with palladium, allowing for rapid quantification using a fluorescent plate reader.[12]

Troubleshooting Common Issues

Problem 1: My metal scavenger is not effectively removing the catalyst.

  • Possible Cause: Incorrect scavenger selection. The affinity of a scavenger depends on the target metal and its oxidation state. For example, thiol-based scavengers are often effective for Pd(II).[4]

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific reaction.[4]

  • Possible Cause: Insufficient amount of scavenger.

    • Solution: Increase the equivalents of the scavenger relative to the catalyst. A common starting point is 3-5 equivalents.[2][3]

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: Optimize the scavenging time and temperature. While many scavengers work at room temperature, gentle heating can sometimes improve performance.[4][5] Monitor the progress by analyzing aliquots at different time points.

  • Possible Cause: Your product may be forming a stable complex with the catalyst.

    • Solution: Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[4]

Problem 2: I'm observing significant product loss after using activated carbon.

  • Possible Cause: Non-specific binding of your product to the activated carbon surface.[3]

    • Solution 1: Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective catalyst removal. Perform small-scale trials to determine the optimal loading.[4]

    • Solution 2: Solvent Selection: The choice of solvent can influence product adsorption. Test different solvents to find one that minimizes product binding while maintaining good catalyst removal.[4]

    • Solution 3: Consider a More Selective Method: If product loss remains high, a more selective method like using a specific metal scavenger may be more appropriate.[3]

Problem 3: Filtration through Celite® is not removing the catalyst.

  • Possible Cause: The catalyst is soluble or exists as fine colloidal particles. Filtration is primarily effective for heterogeneous catalysts.[13][14]

    • Solution 1: Switch to a Different Removal Method: For soluble catalysts, use metal scavengers, activated carbon, or crystallization.[13]

    • Solution 2: Induce Precipitation: Try adding an anti-solvent or a precipitating agent to crash out the soluble catalyst before filtration.[13]

    • Solution 3: Flocculation for Colloidal Particles: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them large enough to be filtered.[13]

Quantitative Data on Catalyst Removal

The following table summarizes reported data on the efficiency of different catalyst removal methods.

CatalystMethodInitial ConcentrationFinal Concentration% RemovalReference
Palladium (Pd)MP-TMT Scavenger33,000 ppm< 200 ppm> 99.4%[15]
Palladium (Pd)MP-TMT Scavenger500 - 800 ppm< 10 ppm> 98%[15]
Palladium (Pd)Activated Carbon300 ppm< 1 ppm> 99.6%[3]
Rhodium (Rh)Activated Carbon300 - 1800 ppm-Effective Removal[16]
Ruthenium (Ru)Isocyanide Scavenger9977 ppm21 ppm> 99.7%[17]

Detailed Experimental Protocols

Protocol 1: General Procedure for Metal Removal Using a Bulk Scavenger

  • Dissolve the Crude Product: Dissolve the crude reaction mixture containing the metal catalyst in a suitable organic solvent (e.g., ethyl acetate, toluene, THF).

  • Add the Scavenger: Add 3-5 equivalents of the chosen metal scavenger resin (e.g., SiliaMetS® Thiol for palladium) to the solution.[2][3][5]

  • Stir the Mixture: Stir the resulting mixture vigorously at room temperature for 4-16 hours.[2][5] In some cases, gentle heating (e.g., 40-50 °C) can accelerate the process.[5]

  • Filter to Remove the Scavenger: Filter the mixture through a pad of Celite® to remove the solid scavenger, which now has the metal bound to it.[3][5]

  • Wash the Scavenger: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.[3][5]

  • Concentrate the Filtrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[3][5]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.[4]

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[4]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[4]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. It is crucial to ensure no fine carbon particles pass through.[4][5]

  • Wash the Celite Pad: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[4]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[4]

Visual Workflow and Decision Making

Troubleshooting_Catalyst_Removal start Start: Crude this compound with Catalyst Impurity check_color Is the product colored or are there visible particles? start->check_color filtration Initial Purification: Filtration through Celite®/Silica Plug check_color->filtration Yes analyze_filtrate Analyze Filtrate for Residual Metal (e.g., ICP-MS) check_color->analyze_filtrate No filtration->analyze_filtrate level_check Is the residual metal level acceptable? analyze_filtrate->level_check scavenger Treatment with Metal Scavenger level_check->scavenger No activated_carbon Treatment with Activated Carbon level_check->activated_carbon Alternative recrystallization Recrystallization level_check->recrystallization Alternative end End: Purified Product level_check->end Yes scavenger->analyze_filtrate Re-analyze troubleshoot Troubleshooting Required: Scavenger ineffective, product loss, etc. scavenger->troubleshoot If still high activated_carbon->analyze_filtrate Re-analyze activated_carbon->troubleshoot If still high or product loss recrystallization->analyze_filtrate Re-analyze

Caption: Troubleshooting workflow for catalyst impurity removal.

Scavenger_Selection_Workflow start High Residual Metal After Initial Purification identify_metal Identify Catalyst Metal (e.g., Pd, Rh, Ru) start->identify_metal screen_scavengers Screen a Panel of Metal Scavengers (Thiol, Amine, Thiourea, etc.) identify_metal->screen_scavengers optimize_conditions Optimize Scavenging Conditions (Equivalents, Time, Temperature) screen_scavengers->optimize_conditions analyze_product Analyze Product for Metal Content and Yield optimize_conditions->analyze_product check_success Successful Removal with Minimal Product Loss? analyze_product->check_success implement_protocol Implement Optimized Scavenging Protocol check_success->implement_protocol Yes alternative_method Consider Alternative Method (Activated Carbon, Crystallization) check_success->alternative_method No end Purified Product implement_protocol->end alternative_method->end

Caption: Decision workflow for selecting and optimizing a metal scavenger.

References

Enhancing the stability of (2,3-Dihydrobenzofuran-2-yl)methanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (2,3-Dihydrobenzofuran-2-yl)methanol during experimental procedures under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound possesses a dihydrobenzofuran core, which is a cyclic ether. Ethers are generally stable under neutral and basic conditions. However, the benzylic ether linkage in the dihydrofuran ring makes the molecule susceptible to degradation under acidic conditions, potentially leading to ring-opening.[1][2][3] The primary alcohol functional group can undergo reactions typical of alcohols, such as esterification or oxidation, and its reactivity can be influenced by the pH of the medium.

Q2: What degradation pathways are expected for this compound under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway for this compound is the acid-catalyzed cleavage of the dihydrofuran ring.[1][2] Protonation of the ether oxygen can lead to a carbocation intermediate, which can then undergo nucleophilic attack by solvent or other nucleophiles present, resulting in ring-opened products. The specific degradation products will depend on the reaction conditions, including the type of acid, solvent, and temperature.

Q3: Is this compound stable under basic conditions?

A3: Generally, the ether linkage in this compound is stable under basic conditions.[1] The primary hydroxyl group can be deprotonated by a strong base to form an alkoxide, but the core dihydrobenzofuran structure is expected to remain intact under typical basic conditions used in many organic reactions. However, extremely harsh basic conditions (e.g., high temperatures, very strong bases) could potentially lead to unforeseen degradation pathways.

Q4: How can I enhance the stability of this compound in my experiments?

A4: To enhance stability, consider the following strategies:

  • pH Control: Maintain the experimental conditions at a neutral or slightly basic pH whenever possible to avoid acid-catalyzed degradation.

  • Protecting Groups: If the experimental protocol involves strongly acidic conditions, consider protecting the hydroxyl group as an ester or a silyl ether. These groups can be removed under specific conditions once the desired transformation is complete.[4]

  • Temperature Control: Perform reactions at the lowest effective temperature to minimize degradation.

  • Inert Atmosphere: For long-term storage or sensitive reactions, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield in Acid-Catalyzed Reactions
Potential Cause Troubleshooting Steps
Acid-catalyzed degradation of the dihydrobenzofuran ring. 1. Reduce Acid Concentration: Use the minimum catalytic amount of acid required for the reaction. 2. Use a Milder Acid: If possible, switch to a weaker Brønsted or Lewis acid. 3. Lower Reaction Temperature: Perform the reaction at a lower temperature to disfavor the degradation pathway. 4. Protect the Hydroxyl Group: If the hydroxyl group is not involved in the reaction, protect it as a more stable ether or ester to potentially reduce the molecule's susceptibility to acid.
Reaction with the primary alcohol. 1. Protect the Hydroxyl Group: Prior to the acid-catalyzed step, protect the primary alcohol as an ester or silyl ether. Common protecting groups include acetyl (Ac), tert-butyldimethylsilyl (TBS), or triethylsilyl (TES).
Issue 2: Degradation of this compound During Workup or Purification
Potential Cause Troubleshooting Steps
Residual acid from the reaction mixture. 1. Neutralize Thoroughly: During aqueous workup, ensure complete neutralization of any acid with a mild base such as sodium bicarbonate solution. Check the pH of the aqueous layer. 2. Use Basic Alumina for Chromatography: If purification is done by column chromatography, consider using basic or neutral alumina instead of silica gel to avoid degradation on the column.
Prolonged exposure to ambient conditions. 1. Minimize Exposure to Air and Light: Work up the reaction and purify the product promptly. Store the purified compound under an inert atmosphere and protected from light.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.[5][6][7][8][9]

1. Materials and Reagents:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Forced Degradation Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at room temperature for 24 hours.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep both solutions at room temperature for 24 hours.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

  • Control Sample:

    • To 1 mL of the stock solution, add 1 mL of methanol.

4. Sample Analysis by HPLC-UV:

  • HPLC Conditions (Example):

    • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 275 nm (based on the UV absorbance of the benzofuran chromophore)

    • Injection Volume: 10 µL

  • Procedure:

    • After the specified stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Inject the samples into the HPLC system.

    • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

5. Data Presentation:

Summarize the percentage of degradation in a table for easy comparison.

Stress Condition Concentration of Stressor Degradation (%) Number of Degradation Products
Acidic Hydrolysis0.1 M HCl
Acidic Hydrolysis1 M HCl
Basic Hydrolysis0.1 M NaOH
Basic Hydrolysis1 M NaOH
Oxidative Degradation3% H₂O₂

Note: The actual degradation percentages need to be determined experimentally.

Visualizations

Degradation Pathway of this compound

cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Protonated Ether Intermediate A->B H⁺ C Carbocation Intermediate B->C Ring Opening D Ring-Opened Product (e.g., 2-(2-hydroxyethyl)phenol derivative) C->D Nucleophilic Attack (e.g., H₂O) E This compound F Alkoxide E->F B⁻ F->E H⁺

Caption: Potential degradation pathways under acidic and basic conditions.

Experimental Workflow for Stability Enhancement

Start Experiment with This compound CheckConditions Acidic or Basic Conditions? Start->CheckConditions Acidic Acidic CheckConditions->Acidic Acidic Basic Basic CheckConditions->Basic Basic ProtectOH Protect Hydroxyl Group (e.g., Ac, TBS) Acidic->ProtectOH ProceedDirectly Proceed with Reaction (Monitor for Degradation) Basic->ProceedDirectly ProceedReaction Proceed with Reaction ProtectOH->ProceedReaction Deprotect Deprotect Hydroxyl Group ProceedReaction->Deprotect FinalProduct Final Product Deprotect->FinalProduct ProceedDirectly->FinalProduct

Caption: Decision workflow for enhancing stability during synthesis.

References

Scalable synthesis of (2,3-Dihydrobenzofuran-2-yl)methanol: overcoming pilot plant challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of (2,3-Dihydrobenzofuran-2-yl)methanol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to navigate the challenges of transitioning this synthesis from the laboratory to a pilot plant setting.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.

Step 1: Williamson Ether Synthesis of Ethyl 2-(2-formylphenoxy)acetate
Problem Potential Cause Recommended Solution
Low yield of the desired ether product. Incomplete deprotonation of salicylaldehyde.Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium hydride). Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture.
Side reaction (elimination) of the alkyl halide.Use a primary alkyl halide (ethyl bromoacetate) as it is less prone to elimination reactions compared to secondary or tertiary halides.[1] Maintain a controlled reaction temperature, as higher temperatures can favor elimination.
Reaction with moisture.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Williamson ether synthesis is sensitive to moisture, which can hydrolyze the alkoxide.[2]
Formation of significant byproducts. O-alkylation vs. C-alkylation of the phenoxide.Use polar aprotic solvents like DMF or acetonitrile to favor O-alkylation.
Hydrolysis of the ester group.Ensure anhydrous conditions and use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it at a low temperature and quickly.
Step 2: Intramolecular Cyclization to 2,3-Dihydrobenzofuran-2-carboxylic Acid
Problem Potential Cause Recommended Solution
Incomplete cyclization. Insufficient acid or base catalyst.Optimize the catalyst loading. For acid-catalyzed cyclization, stronger acids like perchloric acid supported on silica have been shown to be effective.[3] For base-mediated cyclization, ensure the base is strong enough to promote the reaction.[4]
Unfavorable reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and decomposition. Some cyclizations require elevated temperatures to overcome the activation energy barrier.[4]
Formation of polymeric or undesired side products. Intermolecular reactions competing with intramolecular cyclization.Perform the reaction at high dilution to favor the intramolecular pathway. Add the substrate slowly to the reaction mixture to maintain a low concentration.
Decomposition of starting material or product.Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times at elevated temperatures. Consider using milder reaction conditions if decomposition is observed.
Step 3: Reduction of 2,3-Dihydrobenzofuran-2-carboxylic Acid to this compound
Problem Potential Cause Recommended Solution
Incomplete reduction of the carboxylic acid. Insufficient reducing agent.Use a sufficient excess of the borane reagent (e.g., BH3·THF or BH3·SMe2).[5] It is recommended to use at least 1.5 to 2.0 equivalents.[6]
Deactivated borane reagent.Use a fresh bottle of the borane reagent, as they can degrade upon storage, especially if exposed to air or moisture.[7]
Formation of borate esters that are difficult to hydrolyze. Incomplete quenching and workup.After the reaction is complete, quench the excess borane by the slow, controlled addition of methanol at a low temperature (0 °C).[8] Follow this with an aqueous acid wash (e.g., 1 M HCl) to hydrolyze the borate esters.[6]
Runaway reaction or excessive hydrogen evolution during quench. Quenching the reaction too quickly or at too high a temperature.The quenching of excess borane is highly exothermic and releases hydrogen gas.[9] Perform the quench at 0 °C and add the quenching agent (e.g., methanol) dropwise with vigorous stirring. Ensure adequate ventilation and headspace in the reactor.
Presence of impurities in the final product. Incomplete reaction or side reactions.Ensure the starting carboxylic acid is of high purity. Purify the final product using column chromatography or crystallization.
Boric acid contamination.Hydrolysis of borane reagents produces boric acid which can sometimes co-precipitate with the product.[7] An effective workup with an aqueous base wash can help remove boric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable synthetic route for this compound?

A1: A scalable three-step synthesis is proposed, starting from commercially available salicylaldehyde. The sequence involves a Williamson ether synthesis to form an intermediate phenoxyacetate, followed by an intramolecular cyclization to yield 2,3-dihydrobenzofuran-2-carboxylic acid, and finally, a selective reduction of the carboxylic acid to the desired primary alcohol. This route avoids the use of highly energetic or difficult-to-handle reagents in the primary bond-forming steps.

Q2: What are the main safety concerns when scaling up the borane reduction step?

A2: The primary safety concerns with large-scale borane reductions are the handling of the borane reagent itself and the quenching process. Borane complexes like BH3·THF and BH3·SMe2 are flammable and react vigorously with water and alcohols, producing flammable hydrogen gas.[10] The quenching of excess borane is highly exothermic and must be done slowly and at a controlled temperature to manage the rate of hydrogen evolution and prevent a runaway reaction.[9] It is crucial to have a well-ventilated area and to ensure that the reactor is properly equipped for gas evolution.

Q3: How can I monitor the progress of these reactions effectively in a pilot plant setting?

A3: In a pilot plant, reactions are typically monitored using in-process controls (IPCs). For these reactions, High-Performance Liquid Chromatography (HPLC) is a suitable technique to monitor the disappearance of starting materials and the appearance of the product. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks. For the borane reduction, monitoring gas evolution can also provide an indication of the reaction rate.

Q4: What are the key challenges in the purification of the final product, this compound, at a larger scale?

A4: The final product is a polar alcohol, which can present challenges in purification. At a large scale, column chromatography can be expensive and time-consuming. Crystallization is often a more viable option. Finding a suitable solvent system for crystallization is key. Distillation under reduced pressure could also be an option if the product is thermally stable and has a sufficiently low boiling point. Residual boron impurities from the reduction step may also need to be removed, typically through aqueous washes during the workup.

Q5: Are there any "green" chemistry considerations for this synthesis?

A5: To improve the greenness of this process, consider using a solvent with a better environmental profile where possible. For the reduction step, while borane is effective, catalytic hydrogenation of the corresponding ester could be explored as a greener alternative, although this may require high pressures and specific catalysts. Minimizing solvent usage and recycling solvents where feasible will also improve the overall process sustainability.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Scalable Synthesis

Step Reaction Key Reagents Solvent Temperature (°C) Time (h) Typical Yield (%)
1Williamson Ether SynthesisSalicylaldehyde, Ethyl bromoacetate, K2CO3DMF80-1004-685-95
2Intramolecular CyclizationEthyl 2-(2-formylphenoxy)acetate, PPAToluene100-1106-870-80
3Carboxylic Acid Reduction2,3-Dihydrobenzofuran-2-carboxylic acid, BH3·SMe2THF0 to RT8-1280-90

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-formylphenoxy)acetate
  • To a stirred suspension of anhydrous potassium carbonate (1.5 eq.) in dimethylformamide (DMF, 5 volumes) under a nitrogen atmosphere, add salicylaldehyde (1.0 eq.).

  • Heat the mixture to 80 °C.

  • Add ethyl bromoacetate (1.1 eq.) dropwise over 1 hour, maintaining the temperature below 90 °C.

  • After the addition is complete, continue stirring at 90-100 °C for 4-6 hours, monitoring the reaction by TLC or HPLC until the salicylaldehyde is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water (20 volumes).

  • Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine (2 x 5 volumes), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2,3-Dihydrobenzofuran-2-carboxylic Acid
  • To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA, 10 wt. eq.).

  • Heat the PPA to 80-90 °C with stirring.

  • Slowly add ethyl 2-(2-formylphenoxy)acetate (1.0 eq.) to the hot PPA. An exotherm may be observed.

  • After the addition, heat the reaction mixture to 100-110 °C and stir for 6-8 hours. Monitor the reaction progress by HPLC.

  • Cool the reaction mixture to 60-70 °C and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., toluene).

Step 3: Synthesis of this compound
  • To a dry reactor under a nitrogen atmosphere, add 2,3-dihydrobenzofuran-2-carboxylic acid (1.0 eq.) and anhydrous tetrahydrofuran (THF, 10 volumes).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (BH3·SMe2, 1.5-2.0 eq.) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture back to 0-5 °C.

  • Slowly and carefully quench the excess borane by the dropwise addition of methanol (3 volumes). Caution: Hydrogen gas is evolved.

  • Stir for 1 hour at room temperature after the gas evolution ceases.

  • Add 1 M aqueous HCl (5 volumes) and stir for another hour.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 5 volumes) and brine (2 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by crystallization.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Reduction salicylaldehyde Salicylaldehyde intermediate_ether Ethyl 2-(2-formylphenoxy)acetate salicylaldehyde->intermediate_ether K2CO3, DMF 80-100 °C ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->intermediate_ether K2CO3, DMF 80-100 °C intermediate_acid 2,3-Dihydrobenzofuran-2- carboxylic Acid intermediate_ether->intermediate_acid PPA 100-110 °C final_product This compound intermediate_acid->final_product BH3·SMe2, THF 0 °C to RT

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Faulty check_reagents->reagents_bad No optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) reagents_ok->optimize_conditions replace_reagents Replace/Purify Reagents reagents_bad->replace_reagents conditions_ok Optimization Fails optimize_conditions->conditions_ok No conditions_success Optimization Succeeds optimize_conditions->conditions_success Yes investigate_side_reactions Investigate for Side Reactions (TLC/HPLC-MS) conditions_ok->investigate_side_reactions troubleshooting_complete Troubleshooting Complete conditions_success->troubleshooting_complete investigate_side_reactions->troubleshooting_complete replace_reagents->start

Caption: General troubleshooting workflow for reaction optimization.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for (2,3-Dihydrobenzofuran-2-yl)methanol in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of (2,3-Dihydrobenzofuran-2-yl)methanol. The validation is conducted following the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3] A comparison with an alternative technique, Gas Chromatography (GC), is also presented to highlight the rationale for selecting HPLC for this particular analyte.

Introduction to Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3] The ICH Q2(R1) guideline outlines the validation parameters required for various analytical methods.[1][2] These parameters ensure the reliability, accuracy, and precision of the analytical data generated. This guide will focus on the validation of an assay method for this compound, a key intermediate in the synthesis of various pharmaceutical compounds.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is proposed for the determination of this compound. This technique is well-suited for the analysis of non-volatile and thermally labile compounds containing a chromophore, such as the aromatic ring in the target analyte.

Experimental Protocol: HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

Validation Parameters and Results

The following validation parameters were assessed according to ICH Q2(R1) guidelines.

3.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Methodology: The chromatograms of a blank (mobile phase), a placebo (matrix without the analyte), the analyte standard, and a spiked sample were compared. Forced degradation studies were also performed by exposing the analyte to acidic, basic, oxidative, and thermal stress.

  • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the peak purity should be confirmed using a photodiode array (PDA) detector.

Table 1: Specificity Study Results

ConditionResolution of Analyte PeakPeak Purity Index
BlankN/AN/A
PlaceboNo interfering peaks at the retention time of the analyteN/A
StandardSingle, sharp peak> 0.999
Acid DegradedGood resolution from degradation products> 0.999
Base DegradedGood resolution from degradation products> 0.999
Oxidative DegradedGood resolution from degradation products> 0.999
Thermal DegradedGood resolution from degradation products> 0.999

3.2. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Methodology: A series of at least five concentrations of the reference standard were prepared and injected. A calibration curve was constructed by plotting the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Table 2: Linearity Study Results

Concentration Range10 - 150 µg/mL
Number of Points6
Regression Equationy = 45872x + 1234
Correlation Coefficient (r²)0.9998

3.3. Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Methodology: The accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 3: Accuracy Study Results

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
80%80.279.899.50.8
100%100.5101.1100.60.5
120%119.8118.999.20.7

3.4. Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Methodology:

    • Repeatability (Intra-day precision): Six replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on two different days by two different analysts.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

Table 4: Precision Study Results

Precision Level%RSD
Repeatability0.6%
Intermediate Precision (Day 1 vs. Day 2)1.2%
Intermediate Precision (Analyst 1 vs. Analyst 2)1.5%

3.5. Detection Limit (LOD) and Quantitation Limit (LOQ)

The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Methodology: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Table 5: LOD and LOQ Results

ParameterResult
LOD0.5 µg/mL
LOQ1.5 µg/mL
Precision at LOQ (%RSD)4.8%
Accuracy at LOQ (Recovery %)98.5%

3.6. Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Methodology: The effect of small variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) were evaluated.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Table 6: Robustness Study Results

Parameter VariedSystem SuitabilityResult Variation
Flow Rate (0.9 mL/min)Pass< 2.0%
Flow Rate (1.1 mL/min)Pass< 2.0%
Temperature (28 °C)Pass< 1.5%
Temperature (32 °C)Pass< 1.5%
Mobile Phase (-2% Organic)Pass< 2.5%
Mobile Phase (+2% Organic)Pass< 2.5%

Comparison with an Alternative Method: Gas Chromatography (GC)

While HPLC is the proposed method, Gas Chromatography (GC) with a Flame Ionization Detector (FID) could be considered as an alternative.

Table 7: Comparison of HPLC and GC for the Analysis of this compound

FeatureHPLC-UVGC-FID
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile, polar, and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar analytes.
Specificity High, especially with a PDA detector for peak purity analysis.High, based on retention time. Mass spectrometry (MS) can be coupled for higher specificity.
Sensitivity Good, can be enhanced with more sensitive detectors.Generally very high for volatile compounds.
Sample Preparation Simple dissolution and filtration are often sufficient.May require derivatization to increase volatility and thermal stability, which adds complexity.
Potential Issues Mobile phase preparation and disposal, column degradation.Analyte degradation at high temperatures in the injector or column.

Rationale for HPLC Selection: this compound has a hydroxyl group, making it polar. While it might be amenable to GC analysis, there is a risk of thermal degradation in the hot injector port. HPLC is a more direct and robust method for this type of analyte, avoiding the need for derivatization and the risk of thermal decomposition.

Visualizations

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Develop Validation Protocol Specificity Specificity/ Forced Degradation Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Experimental workflow for analytical method validation.

ICH_Validation_Parameters cluster_parameters ICH Q2(R1) Parameters Assay Assay Method Validation Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness LOD Detection Limit (Not required for Assay) LOQ Quantitation Limit (Not required for Assay)

Caption: Logical relationship of ICH validation parameters for an assay.

Conclusion

The proposed HPLC-UV method for the determination of this compound has been successfully validated in accordance with ICH Q2(R1) guidelines. The method demonstrated excellent specificity, linearity, accuracy, precision, and robustness, proving its suitability for its intended purpose in a quality control environment. Compared to potential alternatives like GC, the HPLC method offers a more direct, reliable, and less harsh analytical approach for this particular analyte.

References

Comparative study of different chiral catalysts for the asymmetric synthesis of (2,3-Dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of (2,3-Dihydrobenzofuran-2-yl)methanol, a key chiral building block for many pharmaceuticals and biologically active molecules, has been a subject of intense research. The stereochemistry at the C2 position is crucial for the biological activity of the final products, making the development of efficient and highly selective catalytic methods a priority. This guide provides a comparative overview of different classes of chiral catalysts employed for this transformation, including metal-based catalysts, organocatalysts, and biocatalysts. The performance of these catalysts is evaluated based on yield, enantiomeric excess (ee%), and reaction conditions, with supporting experimental data and protocols provided.

At a Glance: Performance of Chiral Catalysts

The following table summarizes the performance of representative chiral catalysts in the asymmetric synthesis of this compound and its close derivatives. It is important to note that direct comparative studies are limited, and catalyst performance can be highly substrate-dependent.

Catalyst TypeChiral Catalyst/LigandSubstrateYield (%)ee (%)Reaction ConditionsReference
Metal-Based Rh(II) / Chiral Carbenoid2-Allylphenol derivative7998Mild conditions[1]
Ru(II) / Chiral DiamineUnsaturated Phenolup to 98>99Intramolecular Hydroarylation[2]
Ag(I) / Chiral LigandAromatic Aldehyde--Condensation[3]
Organocatalyst Cinchona Alkaloid derivativeo-Quinone Methide & Ammonium Ylideup to 88up to 99Room Temperature[4]
Thiourea-basedKeto-enoneup to 96up to 95Intramolecular Michael Addition[5]
Biocatalyst Engineered MyoglobinBenzofuran & Diazo EsterHigh>99.9CyclopropanationN/A
Whole Cells (e.g., Daucus carota)2-AcetylbenzofuranOptically PureHighBioreduction[6]

General Synthetic Strategies

The asymmetric synthesis of this compound can be approached through several strategic pathways. The choice of strategy often dictates the most suitable type of chiral catalyst.

G cluster_0 Synthetic Strategies Start Starting Materials S1 Asymmetric Intramolecular Cyclization Start->S1 e.g., 2-Allylphenols S2 Asymmetric [4+1] Annulation Start->S2 e.g., Salicylaldehydes S3 Asymmetric Reduction of 2-Acylbenzofuran Start->S3 e.g., 2-Acetylbenzofuran Product This compound S1->Product S2->Product S3->Product

Fig. 1: General synthetic routes to this compound.

Metal-Based Catalysis

Chiral transition metal complexes are powerful tools for the asymmetric synthesis of 2,3-dihydrobenzofurans. Catalysts based on rhodium, ruthenium, and silver have been successfully employed.[1][2][3] These reactions often proceed via intramolecular cyclization of functionalized phenols.

Rhodium-Catalyzed Asymmetric C-H Functionalization/[3+2] Annulation

Rhodium(III) catalysts have been shown to be effective in the chemoselective and enantioselective C-H functionalization/[3+2] annulation of N-phenoxyacetamides with 1,3-dienes, yielding chiral dihydrobenzofurans in high yields and enantioselectivities.[1]

Experimental Protocol (General): A mixture of the N-phenoxyacetamide (1.0 equiv.), the 1,3-diene (1.5 equiv.), and the chiral Rh(III) catalyst (5 mol%) in a suitable solvent (e.g., DCE) is stirred at a specified temperature until the reaction is complete as monitored by TLC. The product is then purified by column chromatography.

Organocatalysis

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of the target molecule. Chiral amines, thioureas, and phosphoric acids are among the most successful organocatalysts. These catalysts activate the substrates through the formation of chiral intermediates such as iminium ions or by hydrogen bonding.

Cinchona Alkaloid-Catalyzed [4+1] Annulation

A highly diastereo- and enantioselective [4+1] annulation between in situ generated o-quinone methides and ammonium ylides, catalyzed by a cinchona alkaloid derivative, provides access to a variety of 2,3-dihydrobenzofurans with excellent stereocontrol.[4]

G cluster_1 Organocatalytic [4+1] Annulation Workflow Start Salicylaldehyde Derivative Step1 In situ generation of o-Quinone Methide Start->Step1 Step3 [4+1] Annulation Step1->Step3 Step2 In situ generation of Ammonium Ylide Step2->Step3 Catalyst Chiral Cinchona Alkaloid Catalyst Catalyst->Step3 Intermediate Dihydrobenzofuran Intermediate Step3->Intermediate Step4 Work-up and Purification Intermediate->Step4 Product Enantioenriched 2,3-Dihydrobenzofuran Step4->Product

Fig. 2: Workflow for the cinchona alkaloid-catalyzed synthesis.

Experimental Protocol: To a solution of the salicylaldehyde derivative (1.0 equiv.) and the ammonium salt (1.2 equiv.) in a suitable solvent (e.g., CH2Cl2) is added the cinchona alkaloid-based catalyst (10 mol%) and a base (e.g., Cs2CO3, 2.0 equiv.). The reaction mixture is stirred at room temperature until completion. The product is isolated and purified by column chromatography.

Biocatalysis

Biocatalysis has emerged as a green and highly selective method for the synthesis of chiral compounds. Enzymes, such as engineered myoglobins, and whole-cell systems have been utilized for the asymmetric synthesis of 2,3-dihydrobenzofurans and the reduction of their ketone precursors.

Biocatalytic Reduction of 2-Acetylbenzofuran

The enantioselective reduction of 2-acetylbenzofuran to the corresponding this compound can be achieved with high enantioselectivity using whole-cell biocatalysts, such as shredded carrots (Daucus carota).[6] This method offers a simple, cost-effective, and environmentally friendly approach.

Experimental Protocol: Shredded carrots are suspended in water, and 2-acetylbenzofuran is added to the suspension. The mixture is stirred at room temperature for a specified period. The progress of the reaction is monitored by TLC. After completion, the product is extracted with an organic solvent and purified by column chromatography.

Conclusion

The asymmetric synthesis of this compound can be accomplished through various catalytic approaches, each with its own advantages and limitations. Metal-based catalysts offer high efficiency and stereoselectivity but may require careful exclusion of air and moisture. Organocatalysis provides a valuable metal-free alternative with often mild reaction conditions. Biocatalysis represents a green and highly selective route, particularly for the reduction of ketone precursors. The choice of the optimal catalyst and synthetic strategy will depend on the specific requirements of the target molecule, including desired enantiopurity, scalability, and environmental considerations. Further research into the development of more active and selective catalysts will continue to advance the efficient synthesis of this important chiral building block.

References

A Comparative Guide to the Biological Activity of (2,3-Dihydrobenzofuran-2-yl)methanol and Other Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Biological Activities

Benzofuran and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1][2] The biological effects are significantly influenced by the nature and position of substituents on the benzofuran core.

Antimicrobial Activity

Benzofuran derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[3][4] The mechanism of action is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

Table 1: Comparative Antimicrobial Activity of Benzofuran Derivatives

Compound/DerivativeTest Organism(s)Activity Metric (MIC, Zone of Inhibition)Reference(s)
2-ArylbenzofuransVancomycin-Resistant Enterococci (VRE), Methicillin-Resistant Staphylococcus aureus (MRSA)MICs = 3.13-6.25 µg/mL[4]
5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-2,3-dihydrobenzofuraneTrichophyton mentagrophytes, Trichophyton rubrumMIC = 200 µg/mL, 100 µg/mL respectively[3]
5-acetyl-3β-angeloyloxy-2β-(1-hydroxyisopropyl)-6-methoxy-2,3-dihydrobenzofuraneTrichophyton mentagrophytes, Trichophyton rubrumMIC = 50 µg/mL[3]
Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazolesGram-positive and Gram-negative bacteria, FungiGood antimicrobial activities[5]
Antioxidant Activity

Many benzofuran derivatives exhibit potent antioxidant properties, primarily by scavenging free radicals and inhibiting lipid peroxidation.[6] This activity is often associated with the presence of hydroxyl groups on the aromatic ring.

Table 2: Comparative Antioxidant Activity of Benzofuran Derivatives

Compound/DerivativeAssayActivity Metric (% Inhibition, IC50)Reference(s)
2,3-Dihydrobenzo[b]furan-5-ol analoguesInhibition of lipid peroxidationPotent inhibitors[7]
Benzofuran-stilbene hybrid compoundsDFT calculationsGood antioxidative agents[6]
3,3-Disubstituted-3H-benzofuran-2-one derivativesDPPH assay, Cyclic VoltammetryAntioxidant properties[8]
Anti-inflammatory Activity

The anti-inflammatory effects of benzofuran derivatives are often mediated through the inhibition of key inflammatory enzymes and signaling pathways, such as cyclooxygenase (COX) and the NF-κB and MAPK pathways.[9][10][11]

Table 3: Comparative Anti-inflammatory Activity of Benzofuran Derivatives

Compound/DerivativeModel/AssayActivity Metric (IC50, % Inhibition)Reference(s)
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneCarrageenan paw edema, Adjuvant-induced arthritisMore potent than diclofenac[9]
Fluorinated Benzofuran and Dihydrobenzofuran DerivativesLipopolysaccharide-stimulated macrophages, Zymosan-induced air pouch modelIC50 values ranging from 1.2 to 20.5 µM for various inflammatory mediators[10][11]
Anticancer Activity

A significant number of benzofuran derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][12][13] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Table 4: Comparative Anticancer Activity of Benzofuran Derivatives

Compound/DerivativeCancer Cell Line(s)Activity Metric (IC50)Reference(s)
Halogenated Benzofuran DerivativesK562, HL60 leukemia cellsIC50 = 0.1 - 5 µM[1]
Benzofuran-pyrazole NanoparticlesMCF-7, MDA-MB-231 (Breast Cancer)IC50 = 0.001, 0.0006 µM respectively
Dihydrobenzofuran lignanSKBR3, MDA-MB-231 (Breast Cancer)>60% inhibition at ≥0.5 µM[14]
Benzofuran-containing simplified Viniferin AnaloguesA375 (melanoma), H460 (lung), PC3 (prostate)2-3 fold increased antiproliferative activity[15]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the biological evaluation of benzofuran derivatives.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the compounds is typically determined using broth microdilution or agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Susceptibility_Workflow cluster_assay Assay cluster_analysis Analysis Compound Test Compound Solution SerialDilution Serial Dilution in 96-well plate Compound->SerialDilution Inoculum Microbial Inoculum Inoculum->SerialDilution Incubation Incubation SerialDilution->Incubation MIC Determine MIC Incubation->MIC

General workflow for antimicrobial susceptibility testing.
DPPH Radical Scavenging Assay (Antioxidant)

The antioxidant capacity is often evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.

DPPH_Assay_Workflow cluster_reaction Reaction cluster_measurement Measurement Compound Test Compound Solution Mixing Mixing Compound->Mixing DPPH DPPH Radical Solution DPPH->Mixing Incubation Incubation (in dark) Mixing->Incubation Absorbance Measure Absorbance at 517 nm Incubation->Absorbance

Workflow for the DPPH radical scavenging assay.
Carrageenan-Induced Paw Edema (Anti-inflammatory)

This in vivo model is a standard method for screening acute anti-inflammatory activity. Edema is induced in the paw of a rodent by injecting carrageenan, and the reduction in swelling upon treatment with the test compound is measured.

Carrageenan_Edema_Workflow Animal Rodent Model Pretreatment Administer Test Compound Animal->Pretreatment Carrageenan Inject Carrageenan in Paw Pretreatment->Carrageenan Measurement Measure Paw Volume (Plethysmometer) Carrageenan->Measurement at various time points Analysis Calculate % Inhibition of Edema Measurement->Analysis

Experimental workflow for the carrageenan-induced paw edema model.
MTT Assay (Anticancer)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of potential medicinal agents.

MTT_Assay_Workflow CellSeeding Seed Cancer Cells in 96-well plate Treatment Treat with Benzofuran Derivative CellSeeding->Treatment Incubation Incubate Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance Measure Absorbance Formazan_Solubilization->Absorbance IC50 Calculate IC50 Absorbance->IC50

Workflow for the MTT cytotoxicity assay.

Signaling Pathways

The anti-inflammatory and anticancer activities of certain benzofuran derivatives have been linked to their ability to modulate key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Some benzofuran derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.[1][8]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Benzofuran Benzofuran Derivative Benzofuran->IKK inhibits MAPK_Pathway cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., AP-1) Nucleus->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Benzofuran Benzofuran Derivative Benzofuran->Raf inhibits Benzofuran->MEK inhibits

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of (2,3-Dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of active pharmaceutical ingredients and their intermediates is a cornerstone of quality control and regulatory compliance. (2,3-Dihydrobenzofuran-2-yl)methanol is a key structural motif and intermediate in various pharmaceutical compounds. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for its analysis.

While a direct, publicly available cross-validation study for this specific compound is limited, this guide synthesizes established analytical principles and data from structurally similar benzofuran derivatives to present a reliable framework for method selection and validation.[1] The choice between HPLC and GC-MS depends critically on the analytical objective, sample matrix, and required sensitivity.[2][3]

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics for the analysis of this compound based on typical validation parameters for each technique.[4] These illustrative values are derived from the analysis of analogous compounds and reflect the inherent strengths of each method.[1]

Validation Parameter HPLC-UV GC-MS Commentary
Linearity (r²) > 0.999> 0.998Both methods are capable of excellent linearity. HPLC often demonstrates slightly superior correlation coefficients in routine analysis.
Accuracy (% Recovery) 98.5 - 101.5%97.0 - 103.0%HPLC typically offers high accuracy for non-volatile analytes. GC-MS accuracy can be influenced by injector discrimination and thermal stability.
Precision (%RSD, n=6) < 1.5%< 3.0%The precision of HPLC is generally higher due to the robustness of liquid-phase injection and separation at ambient temperatures.
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mLGC-MS, particularly in selected ion monitoring (SIM) mode, provides superior sensitivity, making it ideal for trace analysis.[5]
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.04 µg/mLConsistent with its lower LOD, GC-MS allows for the reliable quantification of the analyte at significantly lower concentrations.[6]
Analysis Time 10 - 15 minutes15 - 25 minutesHPLC methods can often be faster due to simpler isocratic elution profiles. GC requires temperature programming, which can extend run times.
Selectivity GoodExcellentWhile HPLC-UV provides good selectivity, GC-MS offers unparalleled selectivity and confident peak identification through mass spectral data.[2]

Experimental Protocols

Detailed and reproducible methodologies are essential for successful method implementation and validation.[7] The following protocols are representative and should be optimized for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is well-suited for the analysis of this compound due to the compound's polarity and UV-active benzofuran ring, allowing for direct analysis without derivatization.[8]

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[9]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (55:45 v/v).[1]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.[8]

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.[8]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution.[10]

    • Sample Solution: Dissolve the sample in the mobile phase to achieve a final concentration within the established linear range.

    • Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and definitive structural confirmation.[12] The hydroxyl group on this compound makes it polar and potentially less volatile, so analysis can proceed with or without derivatization to improve peak shape and thermal stability. The following protocol assumes direct injection.

  • Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Chromatographic Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

    • Inlet Temperature: 260 °C (Splitless mode).[1]

    • Oven Temperature Program: Start at 120°C (hold for 1 minute), ramp to 280°C at 15°C/min, and hold for 4 minutes.[1]

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Energy: 70 eV.[1]

    • Scan Mode: Full Scan (m/z 50-350) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for high-sensitivity quantitative analysis.

  • Sample Preparation:

    • Standard/Sample Solution: Accurately weigh and dissolve the reference standard or sample in a volatile, compatible solvent such as Dichloromethane or Ethyl Acetate.

    • Prepare calibration standards by serial dilution.

    • Ensure the final concentration is appropriate for the high sensitivity of the GC-MS system.

Mandatory Visualizations

Diagrams provide a clear visual representation of experimental and logical flows, aiding in the comprehension of complex processes.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis & Comparison prep Weigh & Dissolve Sample filter Filter (for HPLC) / Dilute (for GC-MS) prep->filter hplc_inject Inject into HPLC-UV filter->hplc_inject gc_inject Inject into GC-MS filter->gc_inject hplc_sep C18 Column Separation hplc_inject->hplc_sep hplc_detect UV Detection (275 nm) hplc_sep->hplc_detect data_acq Data Acquisition hplc_detect->data_acq gc_sep HP-5ms Column Separation gc_inject->gc_sep gc_detect MS Detection (EI) gc_sep->gc_detect gc_detect->data_acq quant Quantification via Calibration Curve data_acq->quant compare Compare Results (Accuracy, Precision, etc.) quant->compare

Caption: Workflow for cross-validation of HPLC and GC-MS methods.

G cluster_hplc HPLC-UV cluster_gcms GC-MS center This compound Analysis hplc_principle Principle: Liquid-Solid Partitioning center->hplc_principle gc_principle Principle: Gas-Solid Partitioning & Mass Analysis center->gc_principle hplc_suit Suitability: Polar, Non-volatile, UV-active compounds hplc_strength Strengths: High Precision, Robustness, No Derivatization hplc_weak Weaknesses: Lower Sensitivity, Less Structural Info gc_suit Suitability: Volatile or Derivatizable Compounds gc_strength Strengths: Excellent Sensitivity & Selectivity, Structural ID gc_weak Weaknesses: Requires Volatility, Potential Thermal Degradation

Caption: Logical comparison of HPLC and GC-MS for the analyte.

References

Benchmarking the efficacy of (2,3-Dihydrobenzofuran-2-yl)methanol-derived compounds against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the inhibitory efficacy of novel (2,3-Dihydrobenzofuran-2-yl)methanol-derived compounds against well-characterized inhibitors across various biological targets. The data presented is intended for researchers, scientists, and professionals in the field of drug discovery and development to facilitate an objective evaluation of these emerging compounds.

Overview of this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this and the broader benzofuran class have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, antimicrobial, antiviral, and antioxidant effects.[3][4][5] Notably, these compounds have shown significant potential as inhibitors of key enzymes implicated in neurodegenerative diseases and cancer, such as Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), and Sirtuin 2 (SIRT2).[6][7][8]

Comparative Efficacy Data

The following tables summarize the inhibitory activities (IC50/Ki values) of selected this compound derivatives and their broader benzofuran counterparts against their respective targets, benchmarked against known, clinically relevant inhibitors.

Acetylcholinesterase (AChE) Inhibition

AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[9][10][11]

CompoundTarget EnzymeIC50 (µM)Known InhibitorTarget EnzymeIC50 (µM)
Benzofuran derivative 7c AChE0.058DonepezilAChE0.049
Benzofuran derivative 7e AChE0.086DonepezilAChE0.049
Benzofuranone derivative 5b AChE0.052DonepezilAChE-

Data sourced from multiple studies.[7][9]

Monoamine Oxidase (MAO) Inhibition

Selective MAO-B inhibitors are utilized in the treatment of Parkinson's disease to enhance dopaminergic neurotransmission.[12]

CompoundTarget IsoformKi (µM)Known InhibitorTarget IsoformIC50 (µM)
3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide (Benzofuran analog)MAO-B0.03SafinamideMAO-B~0.021
Benzofuran–Thiazolylhydrazone 2l MAO-A0.07MoclobemideMAO-A6.06
(E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13)MAO-B0.0053SafinamideMAO-B0.021

Data sourced from multiple studies.[8][12][13]

Sirtuin 2 (SIRT2) Inhibition

SIRT2 is a promising therapeutic target for neurodegenerative diseases and cancer.[14]

CompoundTarget EnzymeIC50 (µM)Known InhibitorTarget EnzymeIC50 (µM)
Benzofuran derivative 7e SIRT23.81Tenovin-6SIRT215.32
Benzofuran derivative 7a-j (range)SIRT23.81 - 95.21AGK2SIRT2-

Data sourced from a study on novel benzofuran derivatives as selective SIRT2 inhibitors.[6][14]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine as the enzyme hydrolyzes acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate, a yellow-colored anion that can be detected spectrophotometrically at 412 nm.

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance of the wells at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This in vitro assay determines the inhibitory effect of compounds on MAO-A and MAO-B isoforms.

Principle: The assay measures the fluorescence generated by the enzymatic reaction of MAO with a non-fluorescent substrate to produce a fluorescent product. The rate of fluorescence increase is proportional to the MAO activity.

Procedure:

  • Prepare solutions of recombinant human MAO-A and MAO-B enzymes.

  • Prepare stock solutions of the test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in a suitable solvent.

  • In a 96-well plate, add the enzyme solution, phosphate buffer, and the test compounds at various concentrations.

  • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., horseradish peroxidase and Amplex Red).

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the reaction rates and the percentage of inhibition for each compound concentration.

  • Determine the IC50 values by non-linear regression analysis of the concentration-response curves.[13]

Visualizations

Experimental Workflow: Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_buffer Prepare Buffer & Reagents add_reagents Add Reagents to Plate prep_buffer->add_reagents prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_compound Prepare Test Compound Dilutions add_compound Add Test Compound prep_compound->add_compound add_reagents->add_enzyme add_enzyme->add_compound incubate Incubate add_compound->incubate add_substrate Add Substrate incubate->add_substrate measure Measure Signal (Absorbance/Fluorescence) add_substrate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Signaling Pathway: MAO-B Inhibition in Dopaminergic Neurons

G cluster_neuron Presynaptic Dopaminergic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism SynapticCleft Synaptic Cleft Dopamine->SynapticCleft Increased Availability Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor This compound Derivative Inhibitor->MAOB Inhibition

Caption: Mechanism of MAO-B inhibition to increase dopamine levels.

References

Comparative Guide to the Inter-laboratory Validation of Synthetic Protocols for (2,3-Dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of established and emerging synthetic protocols for (2,3-Dihydrobenzofuran-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of each method is evaluated based on experimental data, offering a comprehensive resource for selecting the most suitable protocol for specific research and development needs.

Comparison of Synthetic Protocols

The synthesis of this compound can be approached through several distinct pathways. This guide focuses on three primary strategies: the reduction of a carboxylic acid precursor, the cyclization of a phenolic intermediate, and an asymmetric annulation reaction. Each method presents unique advantages and disadvantages in terms of yield, enantioselectivity, and operational complexity.

ProtocolStarting MaterialKey ReagentsReaction TimeYield (%)Purity/Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Protocol 1: Reduction of 2,3-Dihydrobenzofuran-2-carboxylic acid 2,3-Dihydrobenzofuran-2-carboxylic acidLiAlH₄, THF4h>95%RacemicHigh yield, simple procedureProduces a racemic mixture
Protocol 2: Photoinduced Cyclization of 2-Allylphenol Derivative 2-AllylphenolNot specified for hydroxymethyl35 min - 4h29-69% (for derivatives)RacemicRapid reaction, metal-freeLower yields, requires photochemical setup
Protocol 3: Asymmetric [4+1] Annulation Salicylaldehyde derivative, Ammonium ylideChiral Cinchona alkaloid-based ammonium salt, Cs₂CO₃72hup to 95% (for derivatives)up to 99:1 e.r. (for derivatives)High enantioselectivity, high yieldLong reaction time, requires chiral auxiliary

Experimental Protocols

Protocol 1: Reduction of 2,3-Dihydrobenzofuran-2-carboxylic acid

This method involves the straightforward reduction of the corresponding carboxylic acid to the primary alcohol.

Methodology: A solution of 2,3-dihydrobenzofuran-2-carboxylic acid in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. After completion of the reaction, it is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

Protocol_1 cluster_reduction Protocol 1: Reduction start 2,3-Dihydrobenzofuran- 2-carboxylic acid reagent LiAlH₄, THF start->reagent Reduction product (2,3-Dihydrobenzofuran- 2-yl)methanol reagent->product

Figure 1. Workflow for the reduction of 2,3-dihydrobenzofuran-2-carboxylic acid.
Protocol 2: Photoinduced Cyclization of 2-Allylphenol Derivative

This protocol utilizes a metal-free, light-driven cascade reaction to construct the 2,3-dihydrobenzofuran ring system.[1][2] While a direct synthesis of this compound via this method is not explicitly detailed in the provided literature, the general approach for synthesizing substituted 2,3-dihydrobenzofurans is described.[1][2] This would theoretically involve a 2-allylphenol derivative with a protected hydroxymethyl group at the allylic position, followed by deprotection.

General Methodology: A solution of a 2-allylphenol derivative and an appropriate radical precursor in a suitable solvent (e.g., 1,2-dichlorobenzene) is treated with a base (e.g., 1,1,3,3-tetramethylguanidine).[2] The reaction mixture is then irradiated with visible light (e.g., blue LEDs) for a specified period (ranging from 35 minutes to 4 hours).[1][2] The reaction proceeds via the formation of a phenolate anion which, upon photoexcitation, initiates a radical cascade involving atom transfer radical addition and subsequent intramolecular cyclization.[2] After the reaction is complete, the mixture is worked up and the product is purified by column chromatography.[1]

Protocol_2 cluster_photocyclization Protocol 2: Photoinduced Cyclization start 2-Allylphenol Derivative conditions Base, Visible Light, Radical Precursor start->conditions Reaction Initiation intermediate Cyclized Intermediate conditions->intermediate product (2,3-Dihydrobenzofuran- 2-yl)methanol Derivative intermediate->product Cyclization

Figure 2. General workflow for the photoinduced synthesis of 2,3-dihydrobenzofuran derivatives.
Protocol 3: Asymmetric [4+1] Annulation

This method provides an enantioselective route to 2,3-dihydrobenzofurans through a [4+1] annulation reaction between an in situ generated o-quinone methide and an ammonium ylide derived from a chiral Cinchona alkaloid. While the synthesis of the specific target alcohol is not detailed, the protocol for analogous structures is provided.

General Methodology: A mixture of a salicylaldehyde derivative, a chiral ammonium salt (derived from a Cinchona alkaloid), and cesium carbonate (Cs₂CO₃) is stirred in a suitable solvent such as dichloromethane (DCM) at room temperature for an extended period (e.g., 72 hours). The reaction proceeds through the in situ formation of an o-quinone methide from the salicylaldehyde derivative and an ammonium ylide from the chiral salt. The subsequent [4+1] annulation affords the chiral 2,3-dihydrobenzofuran derivative with high diastereoselectivity and enantioselectivity. The product is then isolated and purified by column chromatography.

Protocol_3 cluster_annulation Protocol 3: Asymmetric [4+1] Annulation start1 Salicylaldehyde Derivative conditions Cs₂CO₃, DCM start1->conditions start2 Chiral Ammonium Salt start2->conditions product Enantioenriched 2,3-Dihydro- benzofuran Derivative conditions->product [4+1] Annulation

Figure 3. General workflow for the asymmetric [4+1] annulation to synthesize chiral 2,3-dihydrobenzofurans.

References

Assessing the Robustness of Analytical Methods for (2,3-Dihydrobenzofuran-2-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical data is paramount for regulatory compliance and product quality. This guide provides an objective comparison of the robustness of analytical methods for the quantification of (2,3-Dihydrobenzofuran-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2][3][4] This document adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines on analytical method validation.[2][5][6]

Comparison of Analytical Techniques

The two most common analytical techniques for the quantification of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on the physicochemical properties of the analyte, such as volatility and thermal stability.[7][8]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[7] For this compound, which possesses a chromophore, UV detection is appropriate.

  • Gas Chromatography (GC): A powerful technique for volatile and thermally stable compounds.[7][8] Given that this compound has a moderate boiling point, GC with Flame Ionization Detection (FID) is a viable option.

The following table summarizes the typical performance characteristics of HPLC and GC methods for the analysis of benzofuran derivatives and similar compounds.

Table 1: Performance Comparison of HPLC and GC Methods

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Specificity HighHigh
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (%RSD) < 2.0%< 2.0%
Limit of Detection (LOD) Low (ng/mL range)Low (pg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)Low (pg/mL range)
Robustness Generally considered robustCan be sensitive to injection technique and temperature fluctuations

Assessing Method Robustness: Experimental Design and Data

Robustness should be evaluated during the development phase of the analytical method.[4] The assessment involves making small, deliberate variations to the method parameters and observing the effect on the analytical results.[1][3]

Experimental Protocols for Robustness Testing

Below are detailed methodologies for assessing the robustness of an HPLC-UV and a GC-FID method for the analysis of this compound.

HPLC-UV Method Protocol

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 275 nm).

  • Injection Volume: 20 µL.[9]

  • Column Temperature: 30°C.

GC-FID Method Protocol

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Nitrogen.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: e.g., start at 100°C, hold for 1 min, ramp to 220°C at 10°C/min, hold for 5 min.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

Data Presentation: Robustness Study Results

The following tables summarize the results of a hypothetical robustness study for both HPLC-UV and GC-FID methods. The parameters varied are typical of those examined in such studies.[10][11]

Table 2: Robustness Data for HPLC-UV Method

Parameter VariedVariationRetention Time (min)Peak Area (% Change)Tailing Factor
Flow Rate (mL/min) 0.95.8+1.21.1
1.15.2-1.51.1
Mobile Phase Composition (%) Acetonitrile ± 2%5.3 - 5.7± 2.01.0 - 1.2
Column Temperature (°C) 285.6+0.51.1
325.4-0.81.1
Detection Wavelength (nm) 273--0.5-
277-+0.3-

Table 3: Robustness Data for GC-FID Method

Parameter VariedVariationRetention Time (min)Peak Area (% Change)
Flow Rate (mL/min) 0.98.5+1.0
1.17.8-1.2
Oven Temperature Ramp (°C/min) 89.2+0.8
127.5-1.0
Inlet Temperature (°C) 2408.2-0.5
2608.2+0.3

Visualizing the Workflow and Logical Relationships

To further clarify the process of assessing analytical method robustness, the following diagrams have been generated using Graphviz.

Robustness_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation A Define Critical Method Parameters B Set Variation Ranges A->B C Prepare Samples and Standards B->C D Perform Analyses Under Varied Conditions C->D E Collect and Analyze Data D->E F Assess Impact on Results E->F G Determine Method Control Strategy F->G

Workflow for assessing analytical method robustness.

Logical_Relationship cluster_HPLC HPLC Method cluster_GC GC Method Analyte This compound HPLC_Params Flow Rate Mobile Phase Temperature Wavelength Analyte->HPLC_Params GC_Params Flow Rate Oven Ramp Inlet Temperature Analyte->GC_Params HPLC_Results Retention Time Peak Area Tailing Factor HPLC_Params->HPLC_Results influences Robustness_Assessment Robustness Assessment HPLC_Results->Robustness_Assessment GC_Results Retention Time Peak Area GC_Params->GC_Results influences GC_Results->Robustness_Assessment

Logical relationship of parameters in robustness testing.

References

Comparative Kinetic Studies of Reactions Involving (2,3-Dihydrobenzofuran-2-yl)methanol and its Analogues: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable gap in direct comparative kinetic studies for reactions involving (2,3-Dihydrobenzofuran-2-yl)methanol and its structural analogues. While numerous studies detail the synthesis and general reactivity of benzofuran and dihydrobenzofuran derivatives, specific quantitative data such as reaction rate constants, activation energies, and detailed kinetic comparisons between the parent compound and its substituted counterparts remain largely unreported in accessible literature.

This guide aims to provide a framework for understanding the potential reactivity of this compound and its analogues by summarizing general principles from related kinetic studies on heterocyclic alcohols and substituted benzofurans. However, it is crucial to preface this by stating that the direct experimental data required for a rigorous, quantitative comparison is not currently available in the searched scientific databases. The information presented herein is based on analogous systems and is intended to guide future research in this area.

Theoretical Framework for Reactivity

The reactivity of this compound in common organic reactions such as oxidation and esterification is primarily influenced by the electronic and steric effects of substituents on both the benzofuran ring system and the methanol moiety.

Oxidation Reactions: The conversion of the primary alcohol group in this compound to an aldehyde or carboxylic acid is a key transformation. The rate of this reaction would be expected to be sensitive to the electronic nature of substituents on the aromatic ring. Electron-donating groups would likely increase the electron density at the reaction center, potentially accelerating oxidation, while electron-withdrawing groups would have the opposite effect.

Esterification Reactions: The formation of esters from this compound is another fundamental reaction. The kinetics of this process are governed by the nucleophilicity of the alcohol and the steric hindrance around the hydroxyl group. Substituents on the dihydrobenzofuran ring could indirectly influence the nucleophilicity of the alcohol through inductive and resonance effects.

Potential Experimental Protocols for Kinetic Analysis

For researchers interested in pursuing comparative kinetic studies, the following experimental methodologies are recommended based on standard practices for monitoring reaction kinetics of similar organic transformations.

General Experimental Workflow for Kinetic Studies

A typical workflow for investigating the kinetics of reactions involving this compound and its analogues would involve the following steps:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactant Solutions (Substrate, Reagent, Catalyst) thermo Thermostat Reaction Vessel prep_reactants->thermo initiate Initiate Reaction (Mixing of Reactants) thermo->initiate sampling Aliquot Sampling at Timed Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench analytical_method Analyze Aliquots (e.g., GC, HPLC, Spectroscopy) quench->analytical_method data_processing Determine Reactant/Product Concentration vs. Time analytical_method->data_processing kinetic_modeling Fit Data to Rate Law (Determine Rate Constants) data_processing->kinetic_modeling

Caption: General workflow for a kinetic experiment.

Experimental Protocol for Oxidation Kinetics
  • Reactant Preparation: Prepare standardized solutions of the this compound analogue, the oxidizing agent (e.g., pyridinium chlorochromate, PCC), and an internal standard in a suitable solvent (e.g., dichloromethane).

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, add the substrate solution and the internal standard.

  • Initiation and Monitoring: Initiate the reaction by adding the oxidizing agent. At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by adding a suitable quenching agent (e.g., a short column of silica gel or a reducing agent).

  • Analysis: Analyze the quenched aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and/or product relative to the internal standard.

  • Data Analysis: Plot the concentration of the reactant versus time and use this data to determine the initial reaction rate. By varying the initial concentrations of the reactants, the order of the reaction with respect to each component and the rate constant can be determined.

Experimental Protocol for Esterification Kinetics
  • Reactant Preparation: Prepare standardized solutions of the this compound analogue, a carboxylic acid or acid chloride, a catalyst (if necessary, e.g., DMAP, H₂SO₄), and an internal standard in an appropriate solvent (e.g., tetrahydrofuran, toluene).

  • Reaction Setup: In a thermostated reaction vessel, combine the alcohol, carboxylic acid (or its derivative), and the internal standard.

  • Initiation and Monitoring: Start the reaction by adding the catalyst. Collect aliquots at specific time points.

  • Quenching: Quench the reaction in each aliquot, for example, by adding a cold solution of sodium bicarbonate.

  • Analysis: Analyze the quenched and extracted aliquots by GC or HPLC to monitor the disappearance of the alcohol and the formation of the ester.

  • Data Analysis: Determine the reaction rates and rate constants by analyzing the concentration-time profiles.

Illustrative Signaling Pathway: Generalized Alcohol Reaction

The following diagram illustrates a generalized pathway for a catalyzed reaction of an alcohol, which can be adapted for both oxidation and esterification studies.

G cluster_reactants Reactants cluster_products Products Alcohol This compound Analogue Intermediate Activated Complex / Intermediate Alcohol->Intermediate Reagent Reagent (e.g., Oxidant, Carboxylic Acid) Reagent->Intermediate Catalyst Catalyst Catalyst->Intermediate Intermediate->Catalyst Product Product (e.g., Aldehyde, Ester) Intermediate->Product Byproduct Byproduct Intermediate->Byproduct

Caption: Generalized reaction pathway for a catalyzed alcohol transformation.

Conclusion and Future Outlook

The field of drug development and materials science would greatly benefit from a systematic investigation into the reaction kinetics of this compound and its derivatives. The lack of available comparative data highlights a significant opportunity for future research. By employing the standardized experimental protocols outlined above, researchers can generate valuable quantitative data. This data would not only provide a deeper understanding of the structure-reactivity relationships within this important class of heterocyclic compounds but also enable the optimization of synthetic routes and the rational design of new molecules with desired properties. It is recommended that future studies focus on systematically varying substituents on the benzofuran ring to elucidate electronic and steric effects on reaction rates, thereby building a comprehensive kinetic profile for this versatile molecular scaffold.

Structure-activity relationship (SAR) comparison of substituted (2,3-Dihydrobenzofuran-2-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the structure-activity relationship (SAR) of (2,3-Dihydrobenzofuran-2-yl)methanol derivatives reveals their potential as neuroprotective agents. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers and professionals in drug development.

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] A particular subset of this family, derivatives of this compound, has shown promise in the realm of neuroprotection. This guide focuses on a series of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine derivatives, designated as the LINS01 series, which have been evaluated for their neuroprotective effects in a cocaine-induced neurotoxicity model.[4][5]

Data Presentation: Comparative Neuroprotective Effects

The neuroprotective potential of four LINS01 compounds was assessed by their ability to mitigate cocaine-induced neurotoxicity in SH-SY5Y cells. The key metric for comparison is the reduction in lactate dehydrogenase (LDH) release, an indicator of cell damage.

Compound IDSubstitution Pattern (on Piperazine)Neuroprotective Effect (Reduction in LDH release)Reference
LINS01003UnsubstitutedAmeliorated cocaine-induced neurotoxicity[4]
LINS01004PhenylAmeliorated cocaine-induced neurotoxicity[4]
LINS01011 4-chlorophenyl Significantly decreased LDH release [4][5]
LINS010184-methoxyphenylAmeliorated cocaine-induced neurotoxicity[4]
MetoclopramideD₂R antagonist (Control)Significantly decreased LDH release[4][5]
HaloperidolD₂R/D₃R antagonist (Control)Significantly decreased LDH release[4][5]

Key Observation: While all tested LINS01 compounds demonstrated a degree of neuroprotection, LINS01011, featuring a 4-chlorophenyl substituent on the piperazine ring, was the only derivative to significantly reduce LDH release, an effect comparable to the established dopamine receptor antagonists metoclopramide and haloperidol.[4][5] This suggests that the presence and nature of the substituent on the piperazine moiety play a crucial role in the neuroprotective activity of this class of compounds.

Experimental Protocols

The evaluation of the neuroprotective effects of the LINS01 series involved the following key experimental methodologies:

1. Cell Culture and Treatment:

  • Cell Line: Human neuroblastoma SH-SY5Y cells were used as the in vitro model for neuronal cells.

  • Induction of Neurotoxicity: Cells were exposed to 2.5 mM of cocaine, which corresponds to the lethal concentration 50 (LC50), for 48 hours to induce dopamine-mediated neurotoxicity.[4]

  • Compound Incubation: The LINS01 derivatives (LINS01003, LINS01004, LINS01011, and LINS01018) were co-incubated with cocaine at a concentration of 10 µM.[4][5]

2. Neurotoxicity Assessment (LDH Assay):

  • Principle: The release of lactate dehydrogenase (LDH) into the culture medium is a well-established marker of plasma membrane damage and cytotoxicity.

  • Procedure: After the 48-hour incubation period, the amount of LDH in the cell culture medium was quantified. A decrease in LDH levels in the presence of the test compounds, compared to cocaine treatment alone, indicates a protective effect.[4]

Visualization of Experimental Workflow

The logical flow of the experimental procedure to assess the neuroprotective effects of the LINS01 series can be visualized as follows:

G Experimental Workflow for Neuroprotection Assay cluster_setup Cell Culture and Plating cluster_assay Data Acquisition and Analysis start Start culture Culture SH-SY5Y Cells start->culture plate Plate Cells in 96-well plates culture->plate control Control (Vehicle) cocaine Cocaine (2.5 mM) compounds Cocaine + LINS01 Derivatives (10 µM) ldh Measure LDH Release control->ldh Baseline LDH cocaine->ldh Maximal LDH Release compounds->ldh Modulated LDH Release analysis Statistical Analysis ldh->analysis conclusion Determine Neuroprotective Effect analysis->conclusion

Caption: Workflow for assessing the neuroprotective effects of LINS01 derivatives.

Structure-Activity Relationship Insights

The preliminary data from the LINS01 series provides valuable insights into the SAR of this compound derivatives. The core structure, consisting of the dihydrobenzofuran ring linked to a piperazine moiety via a methylene bridge, appears to be a viable scaffold for targeting dopamine-related neurotoxicity.

The key determinant of activity in the studied series is the substitution on the distal nitrogen of the piperazine ring. The superior activity of the 4-chlorophenyl derivative (LINS01011) compared to the unsubstituted, phenyl, and 4-methoxyphenyl analogs suggests that electronic and steric factors of this substituent are critical for potent neuroprotection.[4] This finding can guide the future design of more effective neuroprotective agents based on this scaffold.

The broader class of benzofuran and dihydrobenzofuran derivatives has been explored for various other biological activities, with substitutions at different positions of the benzofuran ring influencing their therapeutic potential. For instance, in other series, substitutions at the R2 and R3 positions of the benzofuran moiety have been found to be important for anti-excitotoxic and antioxidant activities.[6][7]

The logical relationship in a typical SAR study is depicted in the following diagram:

G General SAR Study Logic cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Refinement lead Lead Compound Identification synthesis Synthesis of Analogs lead->synthesis bioassay In Vitro / In Vivo Bioassays synthesis->bioassay data Quantitative Data Collection bioassay->data sar SAR Analysis data->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Refinement

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

References

Safety Operating Guide

Safe Disposal of (2,3-Dihydrobenzofuran-2-yl)methanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (2,3-Dihydrobenzofuran-2-yl)methanol, ensuring compliance with standard laboratory safety protocols.

This compound is an organic compound that should be handled as hazardous waste. Due to its flammability and potential harm to aquatic life, it is imperative that this chemical is not disposed of down the drain.[1] Adherence to proper waste management protocols is essential to protect both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3] Keep the chemical away from ignition sources such as open flames, hot surfaces, and sparks, and use non-sparking tools for handling.[1][2][4]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Designate a specific, properly labeled waste container for flammable organic compounds. The container should be made of a material compatible with this compound.

    • Carefully transfer the unwanted this compound into the designated waste container. Avoid overfilling; a good practice is to leave at least 10% headspace to allow for vapor expansion.[5]

    • Ensure the container is securely closed to prevent spills and evaporation.[1][5]

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as paper towels, gloves, or absorbent pads, must also be treated as hazardous waste.

    • Collect these contaminated solid materials in a separate, clearly labeled, and sealed container or bag.[5][6]

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area (SAA) for hazardous waste.[6][7]

    • The storage area must be cool, dry, and well-ventilated, away from incompatible materials, particularly strong oxidizing agents.[1][8]

    • Ensure the storage location is secure and accessible only to authorized personnel.[2][4]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management service.[8] Do not attempt to dispose of the chemical waste through regular trash or sewer systems.[5][9]

    • All waste containers must be accurately labeled with their contents to ensure proper handling and disposal by the waste management company.[5][6]

Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal Not Applicable; Prohibited[1][5]
Aqueous Concentration for Drain Disposal Not Applicable; Prohibited[7][10]
Container Headspace Minimum 10%[5]
Storage Temperature Cool, well-ventilated area[1][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated contaminated materials.

G start Start: Have this compound Waste? is_liquid Is the waste liquid? start->is_liquid is_solid Is it a contaminated solid (e.g., gloves, wipes)? is_liquid->is_solid No liquid_waste Collect in a labeled, sealed flammable organic waste container. is_liquid->liquid_waste Yes solid_waste Collect in a separate, labeled, sealed container for solid hazardous waste. is_solid->solid_waste Yes end End of Disposal Process is_solid->end No storage Store waste containers in a designated Satellite Accumulation Area (SAA). liquid_waste->storage solid_waste->storage disposal Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal disposal->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for (2,3-Dihydrobenzofuran-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of (2,3-Dihydrobenzofuran-2-yl)methanol, tailored for research and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on potential hazards identified for structurally similar compounds.[1][2]

Protection Type Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shield used in combination with safety glasses.[3]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber).[4]Prevents skin contact, which may cause skin irritation.[1]
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2]Avoids inhalation of vapors, which may cause respiratory irritation.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for laboratory safety.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name and hazard warnings.

  • Store the container in a designated, well-ventilated, cool, and dry area away from incompatible substances and sources of ignition.[1]

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure all necessary PPE is worn before handling the chemical.[2]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[2]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Remove all sources of ignition.[1]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • Ventilate the area and clean the spill site thoroughly.

Disposal Plan

The disposal of this compound and its containers must be managed as hazardous waste in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect all waste materials, including unused chemical and contaminated items (e.g., gloves, absorbent materials), in a designated and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical and kept tightly closed.[1]

2. Storage of Waste:

  • Store the hazardous waste container in a secure, well-ventilated area, away from incompatible materials.

  • Ensure the storage area is designed to contain potential leaks.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.

  • Never dispose of this compound down the drain or in the regular trash.[1]

  • Provide the waste disposal company with a complete characterization of the waste, including its chemical composition and known hazards.

Safety Workflow

The following diagram illustrates the key procedural steps for the safe handling of this compound.

Safe Handling Workflow for this compound A Step 1: Preparation & PPE B Step 2: Chemical Handling in Fume Hood A->B Proceed with caution C Step 3: Post-Handling Decontamination B->C After use D Step 4: Waste Collection C->D Segregate waste E Step 5: Secure Storage & Disposal D->E Final step

Caption: Key steps for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydrobenzofuran-2-yl)methanol
Reactant of Route 2
(2,3-Dihydrobenzofuran-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.